Selexipag
Descripción
Propiedades
IUPAC Name |
2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]-N-methylsulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWZQTURMXZVHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027959 | |
| Record name | Selexipag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475086-01-2 | |
| Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]-N-(methylsulfonyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475086-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selexipag [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475086012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selexipag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11362 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Selexipag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SELEXIPAG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EXC0E384L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Selexipag's Mechanism of Action in Pulmonary Arterial Hypertension: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selexipag is a first-in-class, orally available, selective prostacyclin IP receptor agonist approved for the treatment of pulmonary arterial hypertension (PAH). It represents a significant advancement in targeting the prostacyclin pathway, a key therapeutic target in PAH. Unlike prostacyclin analogs, this compound is a non-prostanoid prodrug that is hydrolyzed in vivo to its active metabolite, ACT-333679. This active metabolite is a potent agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor expressed on pulmonary artery smooth muscle cells and platelets. Activation of the IP receptor by ACT-333679 initiates a signaling cascade that leads to vasodilation, inhibition of vascular smooth muscle cell proliferation, and prevention of platelet aggregation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, signaling pathways, and the key experimental evidence that underpins our understanding of its therapeutic effects in PAH.
The Prostacyclin Pathway in Pulmonary Arterial Hypertension
Pulmonary arterial hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. A key feature of PAH pathophysiology is the dysregulation of the prostacyclin pathway. In healthy individuals, prostacyclin (PGI2), produced by endothelial cells, acts as a potent vasodilator and inhibitor of platelet aggregation and smooth muscle cell proliferation. In patients with PAH, there is a deficiency in the production of prostacyclin, contributing to the characteristic vascular remodeling and vasoconstriction of the pulmonary arteries.[1] Targeting this pathway with IP receptor agonists is a cornerstone of PAH therapy.
This compound: A Selective IP Receptor Agonist
This compound is a diphenylpyrazine-based compound that is structurally distinct from prostacyclin and its analogs. It is a prodrug that is rapidly converted to its active metabolite, ACT-333679, by carboxylesterases in the liver.[1] ACT-333679 is a highly potent and selective agonist for the IP receptor.[2][3]
Quantitative Pharmacokinetic and Pharmacodynamic Data
The pharmacokinetic and pharmacodynamic profiles of this compound and its active metabolite have been well-characterized in clinical studies.
| Parameter | This compound | ACT-333679 (Active Metabolite) | Reference(s) |
| Time to Maximum Concentration (Tmax) | 1 hour | 3-4 hours | [1] |
| Elimination Half-life | 0.8-2.5 hours | 6.2-13.5 hours | |
| Potency vs. This compound | - | ~37-fold more potent | |
| IP Receptor Binding Affinity (Ki) | Not specified | 20 nM | |
| EC50 for Cellular Relaxation | Not specified | 4.3 nM | |
| IC50 for Cell Proliferation Inhibition | Not specified | 4.0 nM |
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound and its Active Metabolite, ACT-333679.
Clinical Efficacy in Pulmonary Arterial Hypertension
The clinical efficacy of this compound has been demonstrated in robust clinical trials, most notably the Phase 3 GRIPHON study.
| Clinical Trial | Primary Endpoint | Result | Hazard Ratio (99% CI) | Reference(s) |
| GRIPHON (Phase 3) | Composite of morbidity or mortality | 40% risk reduction with this compound vs. Placebo | 0.60 (0.46 to 0.78) | |
| Phase 2 Study | Change in Pulmonary Vascular Resistance (PVR) at 17 weeks | 30.3% reduction with this compound vs. Placebo | Not Applicable |
Table 2: Key Clinical Efficacy Data for this compound in Pulmonary Arterial Hypertension.
Molecular Mechanism of Action: Signaling Pathways
The therapeutic effects of this compound are mediated through the activation of the IP receptor and the subsequent intracellular signaling cascade.
Metabolic Activation of this compound
This compound is a prodrug that requires in vivo conversion to its active form.
IP Receptor Signaling Cascade
Upon binding of ACT-333679, the IP receptor undergoes a conformational change, leading to the activation of the Gs alpha subunit of its coupled G-protein. This initiates a cascade of events within the pulmonary artery smooth muscle cell.
The primary downstream effector of this pathway is the increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). The inactivation of MLCK results in the dephosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation. Furthermore, cAMP-PKA signaling has been shown to inhibit the proliferation of pulmonary artery smooth muscle cells.
Key Experimental Protocols
The elucidation of this compound's mechanism of action has been supported by a variety of in vitro and in vivo experimental models.
Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound's active metabolite, ACT-333679, to the prostacyclin IP receptor.
-
Methodology:
-
Receptor Source: Membranes from cells recombinantly expressing the human IP receptor (e.g., HEK293 or CHO cells) are prepared.
-
Radioligand: A radiolabeled ligand with known high affinity for the IP receptor (e.g., [3H]-iloprost) is used.
-
Competition Assay: The receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (ACT-333679).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
-
Objective: To measure the functional consequence of IP receptor activation by quantifying the production of the second messenger, cAMP.
-
Methodology:
-
Cell Culture: Cells expressing the IP receptor are cultured in multi-well plates.
-
Stimulation: The cells are treated with varying concentrations of the agonist (ACT-333679) for a defined period.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing technologies such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: A dose-response curve is generated to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
References
The Role of Selexipag's Active Metabolite, ACT-333679, in Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selexipag, a prostacyclin IP receptor agonist, is a critical therapeutic agent in the management of pulmonary arterial hypertension (PAH). Upon oral administration, this compound is rapidly hydrolyzed by carboxylesterases to its active metabolite, ACT-333679. This metabolite is the primary contributor to the pharmacological effects of this compound, exhibiting a significantly higher potency and a longer half-life than its parent compound. Understanding the preclinical profile of ACT-333679 is paramount for researchers and drug development professionals working to innovate within the prostacyclin signaling pathway. This technical guide provides an in-depth overview of the research role of ACT-333679, focusing on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used to elucidate its activity.
Physicochemical and Pharmacokinetic Properties of ACT-333679
ACT-333679, also known as MRE-269, is a potent and selective non-prostanoid agonist of the prostacyclin receptor (IP receptor)[1]. It is the active form of the prodrug this compound and is responsible for the majority of the therapeutic effects observed in vivo[1][2].
Pharmacokinetic Profile
Following oral administration of this compound, ACT-333679 is formed with a median Tmax of 3 to 4 hours[3]. The metabolite has a mean terminal elimination half-life ranging from 6.2 to 13.5 hours[3]. At steady state, the systemic exposure to ACT-333679 is approximately 3- to 4-fold higher than that of this compound.
| Parameter | This compound | ACT-333679 | Reference |
| Median Tmax (hours) | 1 | 3 - 4 | |
| Mean Terminal Half-life (hours) | 0.8 - 2.5 | 6.2 - 13.5 | |
| Steady-State Exposure Relative to this compound | 1x | 3-4x |
Table 1: Comparative Pharmacokinetic Parameters of this compound and ACT-333679.
Mechanism of Action and Signaling Pathways
ACT-333679 exerts its effects by selectively binding to and activating the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). Activation of the IP receptor initiates a signaling cascade that is central to its therapeutic effects in pulmonary arterial hypertension.
IP Receptor Signaling Cascade
The binding of ACT-333679 to the IP receptor primarily couples to the Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to vasodilation and inhibition of smooth muscle cell proliferation.
Biased Agonism
A key characteristic of ACT-333679 is its nature as a biased agonist. While it acts as a full agonist in downstream cellular assays relevant to PAH, such as cellular relaxation and inhibition of proliferation, it displays partial agonism in more proximal signaling events like cAMP accumulation and β-arrestin recruitment. This biased activity may contribute to its sustained efficacy and favorable side-effect profile, as it limits receptor desensitization and internalization that are often associated with full β-arrestin recruitment.
Quantitative In Vitro Pharmacology
The following tables summarize the quantitative data from key in vitro experiments that characterize the pharmacological profile of ACT-333679.
| Assay | Parameter | ACT-333679 | Iloprost (Comparator) | Reference |
| Cellular Relaxation (PASMC) | EC50 (nM) | 4.3 | - | |
| Inhibition of Cell Proliferation (PASMC) | IC50 (nM) | 4.0 | - | |
| Inhibition of Extracellular Matrix Synthesis (PASMC) | IC50 (nM) | 8.3 | - | |
| cAMP Accumulation | Emax (%) | 56 | ~100 | |
| β-Arrestin Recruitment | Emax (%) | 40 | ~100 |
Table 2: In Vitro Potency and Efficacy of ACT-333679 in Pulmonary Artery Smooth Muscle Cells (PASMC).
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the protocols for key experiments cited in the characterization of ACT-333679.
cAMP Accumulation Assay
This assay quantifies the intracellular accumulation of cAMP in response to IP receptor agonism.
Objective: To determine the potency and efficacy of ACT-333679 in stimulating cAMP production.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human IP receptor are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 384-well plates at a density of approximately 5,000 cells per well and incubated overnight.
-
Agonist Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then stimulated with varying concentrations of ACT-333679 or a reference agonist (e.g., iloprost) for 30 minutes at 37°C.
-
cAMP Quantification: Intracellular cAMP levels are measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit, following the manufacturer's instructions. The HTRF signal is read on a compatible plate reader.
-
Data Analysis: The HTRF ratio is used to calculate the concentration of cAMP. Dose-response curves are generated, and EC50 and Emax values are determined using non-linear regression analysis.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated IP receptor.
Objective: To assess the potential of ACT-333679 to induce β-arrestin-mediated receptor desensitization.
Methodology:
-
Cell Line: A specialized cell line, such as the PathHunter CHO-hIP β-Arrestin cell line, is used. These cells co-express the IP receptor fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor.
-
Cell Seeding: Cells are plated in 384-well plates and incubated overnight.
-
Agonist Treatment: Cells are treated with a dilution series of ACT-333679 or a control agonist for 90 minutes at 37°C.
-
Detection: A detection reagent containing the enzyme substrate is added. The recruitment of β-arrestin to the receptor brings the enzyme fragments into proximity, forming an active enzyme that converts the substrate into a chemiluminescent product.
-
Signal Measurement: The chemiluminescent signal is measured using a plate reader.
-
Data Analysis: Dose-response curves are plotted to determine the EC50 and Emax for β-arrestin recruitment.
Pulmonary Artery Smooth Muscle Cell (PASMC) Relaxation Assay
This assay evaluates the vasorelaxant properties of ACT-333679 on pre-contracted smooth muscle cells.
Objective: To quantify the potency of ACT-333679 in inducing cellular relaxation.
Methodology:
-
Cell Culture: Human PASMCs are cultured in specialized smooth muscle cell growth medium.
-
Impedance Measurement: Cells are seeded on plates with integrated gold microelectrodes. Cellular impedance is continuously monitored.
-
Pre-contraction: Cells are treated with a vasoconstrictor, such as endothelin-1 (ET-1), to induce contraction, which is observed as an increase in impedance.
-
Agonist Addition: Once a stable contraction plateau is reached, various concentrations of ACT-333679 are added.
-
Relaxation Monitoring: Cellular relaxation is measured as a decrease in impedance over time.
-
Data Analysis: The magnitude of the impedance decrease is used to construct concentration-response curves and calculate the EC50 for relaxation.
Inhibition of Cell Proliferation Assay
This assay determines the anti-proliferative effect of ACT-333679 on PASMCs.
Objective: To measure the IC50 of ACT-333679 for inhibiting PASMC proliferation.
Methodology:
-
Cell Seeding and Starvation: PASMCs are seeded in 96-well plates and serum-starved to synchronize the cell cycle.
-
Stimulation and Treatment: Cells are stimulated with a mitogen, such as platelet-derived growth factor (PDGF), in the presence of varying concentrations of ACT-333679 for 24 hours.
-
[3H]-Thymidine Incorporation: During the final hours of incubation, [3H]-thymidine is added to the culture medium. Proliferating cells incorporate the radiolabeled thymidine into their newly synthesized DNA.
-
Cell Harvesting and Scintillation Counting: Cells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of [3H]-thymidine incorporation is calculated for each concentration of ACT-333679, and the IC50 value is determined.
Inhibition of Extracellular Matrix (ECM) Synthesis Assay
This assay assesses the ability of ACT-333679 to inhibit the production of ECM components by PASMCs.
Objective: To determine the IC50 of ACT-333679 for the inhibition of ECM synthesis.
Methodology:
-
Cell Culture and Stimulation: PASMCs are cultured and stimulated with a pro-fibrotic agent, such as transforming growth factor-beta (TGF-β), in the presence of different concentrations of ACT-333679.
-
Metabolic Labeling: A radiolabeled precursor for ECM components, such as [3H]-proline for collagen synthesis, is added to the culture medium.
-
ECM Isolation: After a defined incubation period, the cell layer and supernatant are treated to precipitate and isolate the newly synthesized, radiolabeled ECM proteins.
-
Quantification: The amount of radioactivity incorporated into the ECM is quantified by scintillation counting.
-
Data Analysis: The inhibitory effect of ACT-333679 on ECM synthesis is calculated, and the IC50 value is determined from the dose-response curve.
Conclusion
ACT-333679, the active metabolite of this compound, is a potent and selective IP receptor agonist with a distinct pharmacological profile characterized by biased agonism. Its full efficacy in key downstream pathways relevant to the pathophysiology of pulmonary arterial hypertension, coupled with partial agonism in receptor-proximal signaling events, likely contributes to its sustained therapeutic effects. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals engaged in the study of the prostacyclin pathway and the development of novel therapies for cardiovascular diseases. The continued investigation into the nuanced signaling of molecules like ACT-333679 will undoubtedly pave the way for the next generation of targeted and effective treatments.
References
Selexipag: A Deep Dive into the Selective IP Prostacyclin Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Selexipag (Uptravi®) is a first-in-class, orally active, selective prostacyclin receptor (IP receptor) agonist, structurally distinct from prostacyclin and its analogs. It is indicated for the treatment of pulmonary arterial hypertension (PAH) to delay disease progression and reduce the risk of hospitalization. This compound is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, ACT-333679 (MRE-269), which is approximately 37 times more potent and exhibits high selectivity for the IP receptor. This high selectivity is thought to contribute to a favorable therapeutic window. This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, pharmacokinetics, and clinical efficacy of this compound, with a focus on the quantitative data and experimental methodologies relevant to researchers and drug development professionals.
Introduction
Pulmonary arterial hypertension is a progressive and life-threatening disease characterized by elevated pulmonary arterial pressure and pulmonary vascular resistance, leading to right ventricular failure and death. The prostacyclin (PGI₂) pathway plays a crucial role in the pathophysiology of PAH. PGI₂, produced predominantly by endothelial cells, is a potent vasodilator and inhibitor of platelet aggregation and vascular smooth muscle cell proliferation. In patients with PAH, the expression of prostacyclin synthase is reduced, leading to a deficiency in endogenous PGI₂.
This compound represents a significant advancement in targeting the prostacyclin pathway. Unlike prostacyclin and its analogs, which can have limited stability, require parenteral administration, and may cause side effects due to activation of other prostanoid receptors, this compound is an orally available, selective IP receptor agonist. Its unique pharmacological profile offers a valuable therapeutic option for patients with PAH.
Mechanism of Action: Selective IP Receptor Agonism
This compound and its active metabolite, ACT-333679, exert their therapeutic effects by selectively activating the IP receptor, a G-protein coupled receptor (GPCR).[1] Activation of the IP receptor stimulates the Gs alpha subunit of the heterotrimeric G protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, resulting in:
-
Vasodilation: PKA-mediated phosphorylation of myosin light chain kinase in vascular smooth muscle cells leads to their relaxation and a decrease in pulmonary vascular resistance.[2]
-
Inhibition of Vascular Smooth Muscle Cell Proliferation: Elevated cAMP levels have antiproliferative effects, counteracting the vascular remodeling characteristic of PAH.[3]
-
Inhibition of Platelet Aggregation: Increased cAMP in platelets inhibits their activation and aggregation, reducing the risk of in situ thrombosis.[3]
Signaling Pathway Diagram
Caption: this compound/ACT-333679 signaling pathway.
Pharmacological Profile: Quantitative Data
The selectivity and potency of this compound and its active metabolite are key to their therapeutic efficacy. The following tables summarize the in vitro binding affinities and functional potencies.
Table 1: Receptor Binding Affinity (Ki) of this compound and ACT-333679
| Receptor | This compound Ki (nM) | ACT-333679 Ki (nM) | Selectivity vs. IP Receptor (ACT-333679) |
| IP (human) | 260 [4] | 20 | - |
| EP1 | >10000 | >2600 | >130-fold |
| EP2 | >10000 | ≥2600 | ≥130-fold |
| EP3 | >10000 | >2600 | >130-fold |
| EP4 | >10000 | ≥2600 | ≥130-fold |
| DP1 | >10000 | ≥2600 | ≥130-fold |
| FP | >10000 | >2600 | >130-fold |
| TP | >10000 | >2600 | >130-fold |
Data presented as Ki values, representing the concentration of the ligand that binds to 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Functional Potency of ACT-333679
| Assay | Cell Type | Parameter | Value (nM) |
| cAMP Accumulation | Human Pulmonary Arterial Smooth Muscle Cells (PASMC) | EC₅₀ | 4.3 |
| Cellular Relaxation | Human PASMC | EC₅₀ | 4.3 |
| Inhibition of Cell Proliferation | Human PASMC | IC₅₀ | 4.0 |
| Inhibition of Extracellular Matrix Synthesis | Human PASMC | IC₅₀ | 8.3 |
| Inhibition of Platelet Aggregation | Human Platelets | IC₅₀ | 210 |
EC₅₀ (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC₅₀ (half maximal inhibitory concentration) is the concentration of a drug that inhibits a biological process by 50%.
Pharmacokinetics
This compound is rapidly absorbed after oral administration and is hydrolyzed by carboxylesterase 1 to its active metabolite, ACT-333679. The systemic exposure to ACT-333679 at steady state is 3- to 4-fold higher than that of this compound.
Table 3: Pharmacokinetic Parameters of this compound and ACT-333679 in Healthy Subjects (Single Oral Dose)
| Parameter | This compound | ACT-333679 |
| Tₘₐₓ (h) | 1 - 3 | 3 - 4 |
| Cₘₐₓ (ng/mL) | Dose-dependent | Dose-dependent |
| AUC (ng·h/mL) | Dose-proportional | Dose-proportional |
| t₁/₂ (h) | 0.8 - 2.5 | 6.2 - 13.5 |
Table 4: Pharmacokinetic Parameters of this compound and ACT-333679 in Healthy Subjects (Multiple Oral Doses)
| Parameter | This compound | ACT-333679 |
| Tₘₐₓ (h) | ~1 | ~4 |
| t₁/₂ (h) | 0.7 - 2.3 | 9.4 - 14.2 |
Tₘₐₓ: Time to reach maximum plasma concentration. Cₘₐₓ: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve. t₁/₂: Elimination half-life. Steady state is achieved within 3 days of twice-daily dosing.
Clinical Efficacy: The GRIPHON Study
The pivotal Phase 3 GRIPHON (Prostacyclin (PGI₂) Receptor Agonist In Pulmonary Arterial Hypertension) study was a multicenter, double-blind, placebo-controlled, event-driven trial that enrolled 1156 patients with PAH. The primary endpoint was a composite of death from any cause or a complication related to PAH.
Table 5: Key Efficacy Results from the GRIPHON Study
| Endpoint | This compound (n=574) | Placebo (n=582) | Hazard Ratio (99% CI) | p-value |
| Primary Composite Endpoint (Morbidity/Mortality) | 27.0% | 41.6% | 0.60 (0.46 - 0.78) | <0.001 |
| Components of the Primary Endpoint | ||||
| Disease Progression | 6.6% | 17.2% | ||
| Hospitalization for PAH Worsening | 15.1% | 21.8% | ||
| Death | 4.9% | 3.1% |
The GRIPHON study demonstrated that this compound significantly reduced the risk of the primary composite endpoint of morbidity or mortality by 40% compared to placebo. The treatment effect was consistent across various subgroups, including patients who were treatment-naïve and those already receiving other PAH therapies.
Table 6: Hemodynamic Effects from a Phase 2 Study
| Parameter | This compound (n=33) | Placebo (n=10) | Treatment Effect (p-value) |
| Pulmonary Vascular Resistance (PVR) | -19.3% (from baseline) | +15.9% (from baseline) | -30.3% (p=0.0045) |
Experimental Protocols
Radioligand Binding Assay for IP Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound for the IP receptor.
Workflow Diagram:
References
Preclinical In Vitro Profile of Selexipag: A Technical Guide to its Vasodilatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selexipag is an orally available, selective prostacyclin (IP) receptor agonist developed for the treatment of pulmonary arterial hypertension (PAH).[1][2][3] Unlike prostacyclin analogs, this compound is a non-prostanoid agonist, offering a distinct pharmacological profile.[1][3] Its therapeutic effect is primarily mediated through its active metabolite, ACT-333679 (also known as MRE-269), which is significantly more potent and has a longer half-life. This technical guide provides an in-depth overview of the preclinical in vitro studies that have characterized the vasodilatory effects of this compound and its active metabolite, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: IP Receptor Activation and cAMP Signaling
This compound and its active metabolite, ACT-333679, exert their vasodilatory effects by selectively binding to and activating the prostacyclin (IP) receptor, a G-protein coupled receptor. This activation stimulates the Gs-protein pathway, leading to the activation of adenylyl cyclase. Adenylyl cyclase, in turn, catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels in pulmonary arterial smooth muscle cells (PASMCs) promotes vasodilation and inhibits cell proliferation.
The selectivity of this compound and ACT-333679 for the IP receptor over other prostanoid receptors is a key characteristic, which may contribute to a favorable side-effect profile by avoiding the activation of receptors that can cause vasoconstriction or other unwanted effects.
Quantitative Assessment of Vasodilatory Potency
In vitro studies have consistently demonstrated the dose-dependent vasodilatory effects of this compound and its active metabolite on pulmonary arteries. The potency of these compounds is typically quantified by the half-maximal effective concentration (EC50).
| Compound | Preparation | Pre-constrictor | EC50 | Study Reference |
| This compound | Human Pulmonary Artery Rings | Prostaglandin F2α | 1.21 µM | |
| ACT-333679 | Pulmonary Arterial Smooth Muscle Cells | - | 4.3 nM (for relaxation) |
Note: A lower EC50 value indicates higher potency.
Experimental Protocols
The following section details the typical experimental methodologies employed in the in vitro assessment of this compound-induced vasodilation.
Isolated Pulmonary Artery Ring Vasodilation Assay
This ex vivo method is a cornerstone for evaluating the direct effect of vasoactive compounds on blood vessels.
1. Tissue Preparation:
-
Human or animal (e.g., rat, porcine) pulmonary arteries are obtained following ethical guidelines.
-
The arteries are carefully dissected and cut into rings of 2-4 mm in length and 2-4 mm in internal diameter.
-
Adherent connective and adipose tissues are removed under a dissection microscope.
2. Myograph Mounting:
-
The arterial rings are mounted on a wire myograph system. This apparatus allows for the precise measurement of isometric tension.
-
The rings are submerged in a chamber containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain a physiological pH.
3. Equilibration and Viability Testing:
-
The mounted rings are allowed to equilibrate under a baseline tension.
-
The viability of the tissue is confirmed by inducing contraction with a known vasoconstrictor, such as potassium chloride (KCl) or a prostaglandin analog like PGF2α.
-
Endothelial integrity can be assessed by observing relaxation in response to an endothelium-dependent vasodilator like acetylcholine after pre-constriction.
4. Vasodilation Assay:
-
The arterial rings are pre-constricted to a stable, submaximal tension using a vasoconstrictor agent (e.g., Prostaglandin F2α).
-
This compound or its active metabolite is then cumulatively added to the chambers in increasing concentrations.
-
The resulting relaxation (vasodilation) is recorded as a percentage of the pre-constriction tension.
-
Concentration-response curves are constructed to determine the EC50 value.
Pulmonary Arterial Smooth Muscle Cell (PASMC) Assays
These in vitro cell-based assays provide insights into the cellular mechanisms of action.
1. Cell Culture:
-
Primary PASMCs are isolated from human or animal pulmonary arteries and cultured under standard laboratory conditions.
2. cAMP Accumulation Assay:
-
Cultured PASMCs are treated with various concentrations of this compound or its active metabolite.
-
Intracellular cAMP levels are then measured using commercially available assay kits (e.g., ELISA-based).
-
This assay directly confirms the engagement of the IP receptor and the activation of the downstream signaling cascade.
3. Antiproliferative Assay:
-
The effect of this compound's active metabolite, ACT-333679, on the proliferation of PASMCs, often stimulated by growth factors like platelet-derived growth factor (PDGF), is assessed.
-
Cell proliferation can be quantified using various methods, such as BrdU incorporation or direct cell counting.
-
These studies have shown that ACT-333679 has a potent antiproliferative effect on PASMCs.
Summary and Conclusion
The preclinical in vitro data for this compound and its active metabolite, ACT-333679, provide a robust characterization of their vasodilatory and antiproliferative effects. The primary mechanism involves the selective activation of the prostacyclin (IP) receptor, leading to an increase in intracellular cAMP in pulmonary arterial smooth muscle cells. Quantitative data from isolated pulmonary artery ring assays have established the potent, dose-dependent vasodilatory properties of these compounds. The detailed experimental protocols outlined in this guide serve as a foundation for the continued investigation and understanding of prostacyclin pathway modulators in the context of pulmonary vascular diseases.
References
Investigating the Anti-Proliferative Effects of Selexipag: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-proliferative effects of Selexipag, a selective prostacyclin receptor (IP) agonist. The document focuses on the molecular mechanisms, experimental evidence, and relevant protocols for studying these effects, with a primary focus on its active metabolite, MRE-269.
Introduction
This compound is an orally available, selective prostacyclin (IP) receptor agonist approved for the treatment of pulmonary arterial hypertension (PAH). Its therapeutic action is primarily attributed to its potent vasodilatory properties. However, a significant component of its efficacy in vascular remodeling is its anti-proliferative effect on vascular smooth muscle cells.[1][2][3] this compound is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, MRE-269 (also known as ACT-333679), which is approximately 37 times more potent and has a longer half-life, making it the main contributor to the drug's pharmacological activity.[1][4] This guide will delve into the signaling pathways, quantitative effects, and experimental methodologies used to characterize the anti-proliferative action of this compound and MRE-269.
Core Mechanism of Anti-Proliferation
The anti-proliferative effects of this compound are mediated through the activation of the prostacyclin (IP) receptor, a G-protein-coupled receptor. The binding of its active metabolite, MRE-269, to the IP receptor on pulmonary arterial smooth muscle cells (PASMCs) initiates a signaling cascade that inhibits cell growth.
2.1 Signaling Pathway
Upon activation by MRE-269, the IP receptor couples to the Gs alpha subunit (Gαs) of its associated G-protein. This activation stimulates adenylyl cyclase to catalyze the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate various downstream targets that regulate cell proliferation.
Recent studies have elucidated a more specific downstream pathway in PASMCs from patients with chronic thromboembolic pulmonary hypertension (CTEPH). In these cells, MRE-269 treatment upregulates the expression of DNA-binding protein inhibitor (ID) genes, specifically ID1 and ID3. These ID proteins are known to be involved in controlling cell growth and differentiation. The upregulation of ID1 and ID3 is believed to be a key contributor to the anti-proliferative effect of MRE-269 in this context. This effect was attenuated by an IP receptor antagonist, confirming the pathway's dependence on the IP receptor.
Quantitative Data on Anti-Proliferative Effects
The anti-proliferative potency of this compound's active metabolite, MRE-269, has been quantified in several in vitro studies, primarily using PASMCs stimulated with growth factors like platelet-derived growth factor (PDGF).
Table 1: In Vitro Anti-Proliferative Activity of MRE-269
| Cell Type | Assay Method | Stimulant | Key Findings | Reference |
| Human PASMCs (CTEPH Patient) | BrdU Uptake | PDGF | IC₅₀: 0.07 µM (95% CI, 0.03–0.20) | |
| Human PASMCs (CTEPH Patient) | BrdU Uptake | PDGF | At 0.01 µM, proliferation was suppressed to 64.2 ± 5.0% of control. | |
| Human PASMCs (Normal) | BrdU Uptake | PDGF | At 3 µM, proliferation was reduced to 49.9% of control. | |
| Human PASMCs | Proliferation Assay | PDGF-BB | IC₅₀: 2.9 nM | |
| Human PASMCs (CTEPH vs. Normal) | BrdU Uptake | PDGF | MRE-269 demonstrates a more potent anti-proliferative effect on PASMCs from CTEPH patients than from normal subjects. | |
| Human Scleroderma Skin Fibroblasts | Western Blot | - | Significantly reduced Collagen-1 (COL-1) and Fibronectin (FN) production at various concentrations. |
Experimental Protocols
Standardized protocols are crucial for accurately assessing the anti-proliferative effects of compounds like this compound. Below are detailed methodologies for commonly cited experiments.
4.1 Cell Culture of Human PASMCs
Pulmonary Artery Smooth Muscle Cells (PASMCs) are the primary cell type used for these investigations.
-
Isolation and Culture: PASMCs can be isolated from endarterectomized tissue from CTEPH patients or obtained commercially from normal subjects.
-
Growth Conditions: Cells are typically cultured on collagen type I-coated dishes in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum (FBS) and 1% (v/v) penicillin-streptomycin.
-
Incubation: Cultures are maintained in a humidified atmosphere of 5% CO₂ at 37°C.
-
Subculture: Upon reaching confluence, cells are passaged using a suitable dissociation reagent like TrypLE Express. Experiments are typically performed on cells between passages 4 and 8.
4.2 Bromodeoxyuridine (BrdU) Cell Proliferation Assay
This assay measures DNA synthesis as an indicator of cell proliferation. The protocol described here is based on studies investigating MRE-269.
-
Cell Seeding: Plate PASMCs in 96-well culture plates at a density of 3 x 10³ cells/well and allow them to adhere overnight.
-
Growth Arrest: Synchronize the cells by inducing growth arrest. Replace the culture medium with a starvation medium (e.g., DMEM containing 0.1% FBS) and incubate for 48 hours.
-
Treatment: Following starvation, incubate the cells with the starvation medium containing a stimulant (e.g., human recombinant PDGF) and various concentrations of MRE-269 (or vehicle control).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for a specified period (e.g., 2-24 hours) to allow for incorporation into newly synthesized DNA.
-
Detection: Perform detection according to the manufacturer's instructions for the specific ELISA-based BrdU kit (e.g., Roche Holding AG, chemiluminescent). This typically involves fixing the cells, denaturing the DNA, adding an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase), adding the enzyme substrate, and measuring the resulting signal (chemiluminescence or colorimetric) with a plate reader.
-
Data Analysis: Quantify the signal and express it as a percentage of the control (stimulant-only treated cells) to determine the extent of proliferation inhibition.
4.3 Alternative Proliferation and Viability Assays
While BrdU assays are common, other methods can provide complementary data.
-
MTT/XTT/WST-1 Assays: These colorimetric assays measure the metabolic activity of cells. A reduction in the conversion of tetrazolium salts to colored formazan products indicates reduced cell viability or proliferation.
-
Ki-67 Staining: Ki-67 is a nuclear protein associated with cellular proliferation. Immunohistochemical staining for Ki-67 in tissue sections or immunocytochemistry in cultured cells can be used to identify and quantify proliferating cells.
-
ATP Measurement: The quantity of ATP in a cell population is directly proportional to the number of viable cells. Luminescent ATP assays provide a highly sensitive method for assessing cell viability.
Conclusion
This compound, through its active metabolite MRE-269, exerts significant anti-proliferative effects, particularly on pulmonary arterial smooth muscle cells. This activity is a key component of its therapeutic benefit in pulmonary arterial hypertension, complementing its primary vasodilatory function. The mechanism is rooted in the activation of the IP receptor, leading to a cAMP-mediated signaling cascade that includes the upregulation of the cell growth regulators ID1 and ID3. The quantitative data consistently demonstrate potent inhibition of proliferation at clinically relevant concentrations. The experimental protocols outlined in this guide provide a robust framework for further investigation into the anti-proliferative properties of this compound and other IP receptor agonists in relevant cell types.
References
- 1. Antiproliferative effect of this compound active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the management of pulmonary arterial hypertension: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Selexipag's Impact on Vascular Smooth Muscle Cell Proliferation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the molecular mechanisms and experimental evidence concerning the anti-proliferative effects of selexipag on vascular smooth muscle cells (VSMCs). It is intended to serve as a technical resource, detailing the signaling pathways, experimental methodologies, and quantitative data that underpin our current understanding.
Introduction: this compound and Vascular Remodeling
This compound is an orally available, selective, non-prostanoid prostacyclin receptor (IP receptor) agonist used in the treatment of pulmonary arterial hypertension (PAH)[1][2]. PAH is a progressive disease characterized by elevated blood pressure in the pulmonary arteries, which leads to right heart failure and death[2][3]. The pathology of PAH involves significant vascular remodeling, a key component of which is the excessive proliferation of pulmonary artery smooth muscle cells (PASMCs)[4].
Prostacyclin (PGI2) is a naturally occurring substance that plays a crucial role in maintaining vascular health through vasodilation, inhibition of platelet aggregation, and suppression of smooth muscle cell proliferation. In PAH, the prostacyclin pathway is often impaired. This compound and its active metabolite, MRE-269 (also known as ACT-333679), mimic the beneficial effects of prostacyclin by selectively activating the IP receptor, thereby helping to counteract the pathological VSMC proliferation that contributes to vascular remodeling. MRE-269 is considered the major contributor to the drug's pharmacological activity due to its higher potency and longer half-life compared to the parent compound.
Molecular Mechanism of Anti-Proliferation
The anti-proliferative effect of this compound on VSMCs is mediated through the activation of the IP receptor and its downstream signaling cascade. Unlike some traditional prostacyclin analogs that can interact with other prostanoid receptors (such as the contractile EP3 receptor), this compound's high selectivity for the IP receptor ensures a focused therapeutic action.
The IP Receptor-cAMP Signaling Pathway
-
Receptor Binding: this compound's active metabolite, MRE-269, binds to and activates the G-protein coupled IP receptor on the surface of vascular smooth muscle cells.
-
G-Protein Activation: This binding stimulates the associated Gs alpha subunit (Gαs) of the G-protein complex.
-
cAMP Production: The activated Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: The resulting increase in intracellular cAMP concentration is the central event that leads to the anti-proliferative effects, primarily through the activation of Protein Kinase A (PKA). This cascade ultimately inhibits the signaling pathways that drive cell cycle progression and proliferation.
Involvement of Inhibitor of DNA Binding (ID) Genes
Recent studies have indicated that the cAMP pathway also modulates the expression of other regulatory proteins. Specifically, MRE-269 has been shown to upregulate the gene expression of DNA-binding protein inhibitor-1 (ID1) and -3 (ID3) in PASMCs. These ID proteins are part of a transcription factor family that is downstream of the bone morphogenetic protein receptor (BMPR) signaling pathway and can be influenced by intracellular cAMP levels. Upregulation of ID1 and ID3 has been shown to contribute to the anti-proliferative activity of MRE-269, and knockdown of ID1 attenuates this effect.
Signaling Pathway Diagram
Caption: this compound's anti-proliferative signaling cascade in VSMCs.
Quantitative Data on Anti-Proliferative Efficacy
In vitro studies have quantified the anti-proliferative effects of this compound's active metabolite, MRE-269, on human pulmonary artery smooth muscle cells (PASMCs). The data highlights its potency, particularly in cells derived from patients with pulmonary hypertension.
| Compound | Cell Type | Proliferation Stimulus | Quantitative Measure | Finding | Source |
| MRE-269 | Human PASMCs from CTEPH* patients | Platelet-Derived Growth Factor (PDGF) | Effective Concentration | Inhibition of proliferation observed at concentrations of 0.01 µmol/L and higher . | |
| MRE-269 | Human PASMCs from CTEPH* patients vs. Normal PASMCs | Platelet-Derived Growth Factor (PDGF) | Comparative Potency | A more potent anti-proliferative effect was observed in CTEPH PASMCs compared to normal PASMCs. | |
| MRE-269 | Human Adults (in vivo) | N/A | Maximum Plasma Concentration (Cmax) | After repeated oral administration of this compound (0.6 mg twice daily), the Cmax of MRE-269 reached ~0.02 µmol/L . |
*CTEPH: Chronic Thromboembolic Pulmonary Hypertension
Experimental Protocols for Assessing Anti-Proliferative Effects
The following section details a representative methodology for evaluating the impact of this compound's active metabolite on VSMC proliferation in vitro, based on published studies.
Cell Culture and Preparation
-
Cell Source: Primary human pulmonary artery smooth muscle cells (PASMCs) are isolated from patients with conditions like CTEPH or from normal subjects (for control).
-
Culture Conditions: Cells are cultured in specialized smooth muscle cell growth medium (e.g., SmGM-2) supplemented with growth factors, antibiotics, and fetal bovine serum. They are maintained in a standard incubator at 37°C with 5% CO2.
-
Plating: For proliferation assays, PASMCs are seeded onto collagen-coated multi-well plates (e.g., 96-well plates) at a specified density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
Proliferation Assay (BrdU Incorporation Method)
-
Serum Starvation: To synchronize the cells in a quiescent state, the growth medium is replaced with a basal medium containing a low serum concentration (e.g., 0.1% FBS) for 24-48 hours.
-
Stimulation and Treatment: Cells are then stimulated with a potent mitogen, such as Platelet-Derived Growth Factor (PDGF-BB, e.g., at 20 ng/mL), to induce proliferation. Simultaneously, cells are treated with various concentrations of MRE-269 or a vehicle control.
-
BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is added to the wells for a set incubation period (e.g., 24 hours). During DNA synthesis (S-phase of the cell cycle), proliferating cells incorporate BrdU into their newly synthesized DNA.
-
Detection: After incubation, the cells are fixed, and the DNA is denatured. A specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added, which binds to the incorporated BrdU.
-
Quantification: A substrate for the enzyme is added, which produces a colored product. The intensity of the color, which is proportional to the amount of BrdU incorporated (and thus to the level of cell proliferation), is measured using a microplate reader at a specific wavelength.
Experimental Workflow Diagram
Caption: Workflow for a BrdU-based VSMC proliferation assay.
Conclusion
This compound, through its active metabolite MRE-269, effectively inhibits the proliferation of vascular smooth muscle cells. This action is central to its therapeutic benefit in pulmonary arterial hypertension, where it helps to attenuate the vascular remodeling that drives disease progression. The mechanism is rooted in the selective activation of the IP receptor, leading to an increase in intracellular cAMP and the modulation of downstream signaling pathways, including the upregulation of anti-proliferative ID genes. Quantitative in vitro data confirms that MRE-269 suppresses mitogen-induced PASMC proliferation at clinically relevant concentrations. The well-defined experimental protocols allow for reproducible assessment of these anti-proliferative effects, providing a solid foundation for further research into prostacyclin pathway agonists in vascular diseases.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The in Vitro Characterisation of the Effect of this compound on Small Human Pulmonary Arteries [scirp.org]
The Pharmacodynamics of Selexipag in Animal Models of Pulmonary Arterial Hypertension: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of selexipag, a selective prostacyclin IP receptor agonist, in preclinical animal models of pulmonary arterial hypertension (PAH). This compound, and its more potent active metabolite ACT-333679 (also known as MRE-269), have demonstrated significant therapeutic potential in mitigating the hallmark pathological features of PAH, including elevated pulmonary artery pressure, right ventricular hypertrophy, and pulmonary vascular remodeling.[1][2][3][4][5] This document synthesizes key quantitative data from various studies, details the experimental protocols utilized, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action and Signaling Pathway
This compound is a non-prostanoid agonist that selectively targets the prostacyclin receptor (IP receptor). Upon oral administration, this compound is rapidly hydrolyzed to its active metabolite, ACT-333679, which is approximately 37-fold more potent in activating the IP receptor and is the primary contributor to the drug's efficacy. Activation of the IP receptor on pulmonary artery smooth muscle cells (PASMCs) initiates a signaling cascade that leads to vasodilation and inhibition of vascular remodeling.
The binding of ACT-333679 to the IP receptor stimulates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation (vasodilation). Furthermore, this pathway has anti-proliferative and anti-fibrotic effects, counteracting the vascular remodeling characteristic of PAH.
Pharmacodynamic Effects in Animal Models of PAH
This compound has been extensively studied in two primary rat models of PAH: the monocrotaline (MCT)-induced model and the Sugen 5416/hypoxia (SuHx)-induced model. The MCT model induces endothelial injury and subsequent vascular remodeling, while the SuHx model is considered to more closely mimic the complex vascular lesions, including plexiform-like lesions, observed in human PAH.
Quantitative Hemodynamic and Anti-hypertrophic Effects
The following tables summarize the key quantitative findings from preclinical studies, demonstrating the beneficial effects of this compound on right ventricular systolic pressure (RVSP) and right ventricular (RV) hypertrophy, a key indicator of cardiac strain in PAH.
Table 1: Effects of this compound in the Sugen 5416/Hypoxia (SuHx)-Induced PAH Rat Model
| Parameter | Animal Model | Treatment Group | Dose | Duration | Result | Reference |
| RVSP (mmHg) | Sprague-Dawley Rat | Vehicle | - | 3 weeks | 65.3 ± 4.2 | |
| This compound | 20 mg/kg/day | 3 weeks | 45.1 ± 3.1 | |||
| This compound | 60 mg/kg/day | 3 weeks | 40.2 ± 2.5 | |||
| RV Hypertrophy (RV/LV+S) | Sprague-Dawley Rat | Vehicle | - | 3 weeks | 0.59 ± 0.02 | |
| This compound | 20 mg/kg/day | 3 weeks | 0.48 ± 0.02 | |||
| This compound | 60 mg/kg/day | 3 weeks | 0.45 ± 0.02 | |||
| Survival Rate (%) | Fischer Rat | Vehicle | - | 21 days | 30% | |
| This compound | 10 mg/kg/day | 21 days | 100%** |
RVSP: Right Ventricular Systolic Pressure; RV/LV+S: Ratio of Right Ventricular Weight to Left Ventricle plus Septum Weight. **p<0.01 vs. Vehicle
Table 2: Effects of this compound in the Monocrotaline (MCT)-Induced PAH Rat Model
| Parameter | Animal Model | Treatment Group | Dose | Duration | Result | Reference |
| RVSP (mmHg) | Rat | Vehicle | - | 2 weeks | ~60 | |
| This compound | 10 mg/kg/day | 2 weeks | Significant reduction | |||
| RV Hypertrophy | Rat | Vehicle | - | 2 weeks | Increased | |
| This compound | 10 mg/kg/day | 2 weeks | Significantly reduced | |||
| Pulmonary Artery Wall Thickness | Rat | Vehicle | - | 2 weeks | Increased | |
| This compound | 10 mg/kg/day | 2 weeks | Significantly reduced |
Anti-Remodeling Effects
Beyond its hemodynamic benefits, this compound demonstrates potent anti-remodeling effects on the pulmonary vasculature. In the SuHx rat model, a three-week treatment with this compound significantly attenuated the proportion of lung vessels with occlusive lesions and reduced the medial wall thickness of pulmonary arteries. These structural improvements were associated with a decrease in the number of Ki-67-positive (proliferating) cells and reduced expression of collagen type 1 in the remodeled vessels. The active metabolite, ACT-333679, has also been shown to inhibit the proliferation of human pulmonary arterial smooth muscle cells in vitro.
Experimental Protocols
The following sections detail the methodologies for the key animal models and experimental assessments cited in this guide.
Sugen 5416/Hypoxia (SuHx)-Induced PAH Model
This model is recognized for inducing a severe PAH phenotype that closely resembles the human disease.
-
Animal Strain: Male Sprague-Dawley or Fischer rats (6 weeks old).
-
Induction:
-
A single subcutaneous injection of Sugen 5416 (a VEGF receptor antagonist) at a dose of 20 mg/kg.
-
Subsequent exposure to a hypoxic environment (10% oxygen) for three weeks.
-
Return to normoxia (room air) for the remainder of the experiment.
-
-
Treatment:
-
This compound is suspended in a 0.5% methylcellulose solution.
-
Administered orally (e.g., via gavage) twice daily at specified doses (e.g., 20-60 mg/kg/day).
-
Treatment can be initiated at different stages to assess preventative ("early stage") or therapeutic ("late stage") effects.
-
-
Endpoint Assessment:
-
Hemodynamics: Right ventricular systolic pressure (RVSP) is measured via right heart catheterization under anesthesia.
-
Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of their weights (RV/LV+S) is calculated.
-
Vascular Remodeling: Lungs are perfused, fixed, and sectioned. Histological analysis (e.g., Elastica van Gieson staining) is used to assess medial wall thickness and the percentage of occluded vessels. Immunohistochemistry for markers like Ki-67 (proliferation) and collagen type I (fibrosis) is also performed.
-
Monocrotaline (MCT)-Induced PAH Model
This is a widely used and well-established model of PAH.
-
Animal Strain: Male rats (e.g., Sprague-Dawley).
-
Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg).
-
Disease Development: PAH typically develops over 2-4 weeks post-injection.
-
Treatment: this compound is administered, often starting one or two weeks after MCT injection, to assess its therapeutic effects.
-
Endpoint Assessment: Similar to the SuHx model, endpoints include hemodynamic measurements (RVSP), assessment of RV hypertrophy, and histological analysis of pulmonary vascular remodeling.
Conclusion
Preclinical studies in established animal models of pulmonary arterial hypertension provide robust evidence for the beneficial pharmacodynamic effects of this compound. Through its selective activation of the IP receptor signaling pathway, this compound and its active metabolite, ACT-333679, effectively reduce pulmonary arterial pressure, reverse right ventricular hypertrophy, and attenuate the pathological remodeling of pulmonary vessels. The quantitative data and detailed experimental protocols summarized in this guide offer a valuable resource for researchers and drug development professionals working to advance therapies for PAH.
References
- 1. The selective PGI2 receptor agonist this compound ameliorates Sugen 5416/hypoxia-induced pulmonary arterial hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective PGI2 receptor agonist this compound ameliorates Sugen 5416/hypoxia-induced pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The selective PGI2 receptor agonist this compound ameliorates Sugen 5416/hypoxia-induced pulmonary arterial hypertension in rats | PLOS One [journals.plos.org]
Selexipag: An In-Depth Analysis of Molecular Interactions Beyond the IP Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selexipag, a prostacyclin receptor (IP) agonist, is a critical therapeutic agent for pulmonary arterial hypertension (PAH). While its primary mechanism of action is the activation of the IP receptor, a nuanced understanding of its molecular interactions reveals a more complex pharmacological profile. This technical guide delves into the molecular targets of this compound and its highly potent active metabolite, ACT-333679, extending beyond the canonical IP receptor pathway. We will explore its limited affinity for other prostanoid receptors, the critical role of biased agonism in its signaling cascade, and the metabolic pathways essential to its pharmacokinetics. This document provides quantitative data, detailed experimental methodologies, and visual diagrams to offer a comprehensive resource for researchers in pharmacology and drug development.
Off-Target Prostanoid Receptor Affinity
While this compound's therapeutic effects are overwhelmingly attributed to its high selectivity for the IP receptor, investigations into its binding profile across other prostanoid receptors have been conducted to assess its specificity. The active metabolite, ACT-333679 (also known as MRE-269), is the primary driver of clinical efficacy, being approximately 37 times more potent than the parent compound[1].
Studies have demonstrated that ACT-333679 has a high affinity for the human IP receptor, with a binding affinity (Ki) of 20 nM[2]. Crucially, it exhibits a high degree of selectivity, with over 130-fold lower affinity for other human prostanoid receptors, including the prostaglandin E receptors (EP₁₋₄), prostaglandin D receptor (DP₁), prostaglandin F receptor (FP), and thromboxane A₂ receptor (TP)[2]. Further characterization has indicated limited binding affinity for the EP₂, EP₄, and DP₁ receptors, with Ki values of ≥2.6 µM[3]. This high selectivity is a key pharmacological feature, minimizing the potential for off-target effects that are observed with less selective prostacyclin analogs.
Table 1: Binding Affinity of ACT-333679 for Prostanoid Receptors
| Receptor Target | Binding Affinity (Ki) | Reference |
| Prostacyclin (IP) Receptor | 20 nM | [2] |
| Prostaglandin E₂ (EP₂) Receptor | ≥2.6 µM | |
| Prostaglandin E₄ (EP₄) Receptor | ≥2.6 µM | |
| Prostaglandin D₁ (DP₁) Receptor | ≥2.6 µM | |
| Other Prostanoid Receptors (EP₁, EP₃, FP, TP) | >130-fold selectivity vs. IP |
Biased Agonism: A Divergence in Downstream Signaling
A significant aspect of ACT-333679's molecular action beyond simple receptor binding is its nature as a biased agonist. This phenomenon, also known as functional selectivity, describes how a ligand can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. In the case of ACT-333679, it behaves as a partial agonist in receptor-proximal signaling events but as a full agonist in receptor-distal, phenotypically relevant cellular responses.
Upon binding to the IP receptor, ACT-333679 demonstrates partial agonism in the induction of cyclic AMP (cAMP) accumulation and the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization. However, this partial activation at the initial signaling steps is sufficient to trigger a full response in downstream pathways that are critical for its therapeutic effects, such as pulmonary artery smooth muscle cell (PASMC) relaxation and the inhibition of PASMC proliferation. This biased signaling may explain the sustained efficacy and tolerability profile of this compound, as the limited recruitment of β-arrestin may lead to reduced receptor internalization and tachyphylaxis compared to other prostacyclin analogs.
Table 2: Functional Activity of ACT-333679
| Assay | Parameter | Value | Cell Type | Reference |
| cAMP Accumulation | Emax (vs. Iloprost) | ~56% | hPASMC | |
| β-Arrestin Recruitment | Emax (vs. Iloprost) | ~40% | - | |
| Cellular Relaxation | EC₅₀ | 4.3 nM | hPASMC | |
| Cell Proliferation Inhibition | IC₅₀ | 4.0 nM | hPASMC | |
| Extracellular Matrix Synthesis Inhibition | IC₅₀ | 8.3 nM | hPASMC |
Molecular Interactions in Metabolism
This compound is a prodrug that is rapidly hydrolyzed to its active metabolite, ACT-333679. This biotransformation and subsequent metabolism involve several key enzymes, which represent another class of molecular interactions.
-
Hydrolysis: this compound is converted to ACT-333679 primarily by carboxylesterase 1 (CES-1) in the liver.
-
Oxidative Metabolism: Both this compound and ACT-333679 undergo oxidative metabolism, catalyzed mainly by cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4 .
-
Glucuronidation: The active metabolite, ACT-333679, is further metabolized via glucuronidation by UGT1A3 and UGT2B7 enzymes before excretion.
Understanding these enzymatic interactions is crucial for predicting and managing potential drug-drug interactions.
Experimental Protocols
Prostanoid Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., ACT-333679) for prostanoid receptors.
-
Objective: To quantify the binding affinity of ACT-333679 for the IP receptor and other prostanoid receptors (EP, DP, FP, TP).
-
Materials:
-
Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., HEK293-hIP).
-
Radioligand specific for the receptor (e.g., [³H]iloprost for the IP receptor).
-
Unlabeled test compound (ACT-333679) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled competitor, ACT-333679.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the specific radioligand and varying concentrations of ACT-333679.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of ACT-333679 to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (HTRF)
This protocol describes a method to measure intracellular cAMP levels in response to receptor activation, to assess agonist or antagonist activity.
-
Objective: To quantify the Emax and EC₅₀ of ACT-333679 for cAMP production via the IP receptor.
-
Materials:
-
Cells stably expressing the human IP receptor (e.g., hPASMC or CHO-hIP).
-
Test compound (ACT-333679) and reference agonist (e.g., Iloprost).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate conjugate).
-
Cell lysis buffer.
-
Low-volume 384-well assay plates.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Seed cells into the 384-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of ACT-333679 and the reference agonist in stimulation buffer containing a PDE inhibitor.
-
Remove culture medium and add the compound dilutions to the cells.
-
Incubate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the kit manufacturer's protocol.
-
Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.
-
Read the plate on an HTRF reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
The signal is inversely proportional to the intracellular cAMP concentration.
-
Generate a standard curve using known cAMP concentrations.
-
Convert HTRF ratios from the cell-based assay to cAMP concentrations.
-
Plot cAMP concentration against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.
-
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol outlines a method to measure the recruitment of β-arrestin to an activated receptor.
-
Objective: To quantify the Emax and EC₅₀ of ACT-333679 for β-arrestin recruitment to the IP receptor.
-
Materials:
-
PathHunter® cell line engineered to co-express the IP receptor fused to a ProLink (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.
-
Test compound (ACT-333679) and a reference agonist.
-
PathHunter® detection reagents (containing substrate for the complemented enzyme).
-
White, opaque 96- or 384-well cell culture plates.
-
A luminometer.
-
-
Procedure:
-
Plate the PathHunter® cells in the assay plates and incubate overnight.
-
Prepare serial dilutions of ACT-333679 and the reference agonist.
-
Add the compound dilutions to the cells.
-
Incubate the plates for 90 minutes at 37°C to stimulate receptor activation and β-arrestin recruitment.
-
Allow plates to equilibrate to room temperature.
-
Add the PathHunter® detection reagent according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature to allow the chemiluminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the extent of β-arrestin recruitment.
-
Plot the relative light units (RLU) against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values relative to the reference agonist.
-
Conclusion
The molecular profile of this compound, and specifically its active metabolite ACT-333679, extends beyond its function as a simple IP receptor agonist. While its high selectivity for the IP receptor over other prostanoid receptors is a defining characteristic that contributes to its favorable side-effect profile, its action as a biased agonist is a critical molecular feature. The ability to elicit a full therapeutic response in downstream pathways while only partially engaging receptor-proximal signaling and desensitization machinery like β-arrestin recruitment is a sophisticated mechanism that likely underpins its sustained clinical efficacy. Furthermore, a thorough understanding of its metabolic interactions with key enzymes such as CES-1 and various CYPs is fundamental for its safe and effective use in clinical practice. This guide provides the quantitative data and methodological framework necessary for researchers to further explore and build upon our current understanding of this important therapeutic agent.
References
Selexipag's In Vitro Effect on Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selexipag is a selective, orally available non-prostanoid prostacyclin receptor (IP receptor) agonist utilized in the management of pulmonary arterial hypertension (PAH).[1][2] It functions as a prodrug, rapidly hydrolyzed by carboxylesterases to its active metabolite, ACT-333679 (also known as MRE-269), which is approximately 37 times more potent than the parent compound.[1][3] A key pharmacological action of prostacyclin and its analogs is the inhibition of platelet aggregation.[4] This technical guide provides an in-depth overview of the in vitro effects of this compound and its active metabolite on platelet aggregation, detailing the underlying signaling pathways and experimental methodologies.
Mechanism of Action: The Prostacyclin IP Receptor Signaling Pathway
This compound and its active metabolite, ACT-333679, exert their anti-platelet effects by activating the prostacyclin IP receptor, a G-protein coupled receptor on the surface of platelets. This activation triggers a signaling cascade that ultimately leads to the inhibition of platelet aggregation.
The binding of this compound or ACT-333679 to the IP receptor stimulates the associated Gs alpha subunit of the G protein complex. This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).
PKA is a critical negative regulator of platelet activation and phosphorylates several downstream targets to inhibit platelet function. These targets include:
-
Inositol Trisphosphate (IP3) Receptor: PKA-mediated phosphorylation of the IP3 receptor on the dense tubular system inhibits the release of intracellular calcium (Ca2+), a crucial second messenger for platelet activation.
-
Vasodilator-Stimulated Phosphoprotein (VASP): Phosphorylation of VASP is involved in the suppression of glycoprotein IIb/IIIa receptor activation, which is the final common pathway for platelet aggregation.
-
Gα13 and GPIbβ: These proteins, involved in cell adhesion and spreading, are also targets of PKA, contributing to the overall inhibitory effect on platelet function.
While this compound demonstrates potent in vitro inhibition of platelet aggregation, it is noteworthy that at clinically relevant concentrations administered in vivo, a significant effect on platelet aggregation has not been observed in healthy individuals or in large clinical trials.
Quantitative Data on In Vitro Platelet Aggregation Inhibition
The inhibitory effects of this compound and its active metabolite, ACT-333679, on platelet aggregation have been quantified in vitro. The following tables summarize the available data on their half-maximal inhibitory concentrations (IC50).
| Compound | Agonist | IC50 (µM) | Source |
| This compound | ADP (10 µM) | 5.5 | |
| ACT-333679 | ADP (10 µM) | 0.21 |
Experimental Protocols
The following section outlines a representative experimental protocol for assessing the in vitro effect of this compound and its active metabolite on platelet aggregation using Light Transmission Aggregometry (LTA), the gold standard method. While the precise protocol used to generate the IC50 values in the table above is not publicly available, this methodology is based on established and widely used LTA procedures.
Objective:
To determine the concentration-dependent inhibitory effect of this compound and its active metabolite, ACT-333679, on ADP-induced human platelet aggregation in vitro.
Materials:
-
This compound and ACT-333679
-
Adenosine diphosphate (ADP)
-
Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate (anticoagulant)
-
Saline solution
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and sterile consumables
Methodology:
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the centrifuge brake off.
-
Carefully aspirate the upper, straw-colored PRP layer and transfer it to a clean polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes at room temperature.
-
Collect the supernatant, which is the PPP.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5-3.0 x 10^8 platelets/mL) using PPP if necessary.
2. Light Transmission Aggregometry (LTA):
-
Pre-warm the LTA instrument to 37°C.
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow the PRP to equilibrate for at least 5 minutes with stirring.
-
Calibrate the aggregometer by setting the light transmission of the PRP to 0% and the PPP to 100%.
-
Add a small volume (e.g., 50 µL) of the vehicle control (e.g., saline) or the desired concentration of this compound or ACT-333679 to the PRP.
-
Incubate the mixture for a predetermined period (e.g., 2-5 minutes) with continuous stirring.
-
Initiate platelet aggregation by adding a specific concentration of the agonist, in this case, ADP (to a final concentration of 10 µM).
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes). The increase in light transmission is proportional to the extent of platelet aggregation.
3. Data Analysis:
-
Calculate the percentage of maximum platelet aggregation for each concentration of the test compound relative to the vehicle control.
-
Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the maximum platelet aggregation, from the concentration-response curve.
Visualizations
Signaling Pathway Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacokinetic drug evaluation of this compound for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Pathways Modulated by Selexipag Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selexipag, a selective prostacyclin IP receptor agonist, is a crucial therapeutic agent in the management of pulmonary arterial hypertension (PAH). Its efficacy is rooted in the modulation of key cellular signaling pathways that govern vasodilation, cell proliferation, and thrombosis. This technical guide provides an in-depth exploration of these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals. The primary mechanism of this compound, mediated by its more potent active metabolite ACT-333679 (MRE-269), involves the activation of the prostacyclin I2 (PGI2) receptor (IP receptor), leading to a cascade of intracellular events. This guide will dissect these events, from the generation of cyclic adenosine monophosphate (cAMP) to the regulation of downstream gene expression, offering a granular view of this compound's molecular footprint.
Core Mechanism of Action: Prostacyclin IP Receptor Agonism
This compound is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, ACT-333679 (also known as MRE-269), which is approximately 37 times more potent than the parent compound.[1] ACT-333679 is a selective agonist of the prostacyclin IP receptor, a G-protein coupled receptor (GPCR) predominantly expressed on vascular smooth muscle cells and platelets.[2][3][4] The binding of ACT-333679 to the IP receptor initiates a signaling cascade that is central to its therapeutic effects.[2]
The activation of the IP receptor by ACT-333679 leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This elevation in intracellular cAMP is the linchpin of this compound's action, triggering downstream pathways that collectively result in vasodilation, inhibition of smooth muscle cell proliferation, and prevention of platelet aggregation.
Modulation of the cAMP/PKA Signaling Pathway
The primary intracellular signaling pathway modulated by this compound is the cyclic AMP/Protein Kinase A (cAMP/PKA) pathway. As previously mentioned, the binding of ACT-333679 to the IP receptor leads to a significant increase in intracellular cAMP levels. This elevation in cAMP has been quantified in various cell types, demonstrating the potency of ACT-333679.
| Compound | Cell Type | Assay | Parameter | Value | Reference |
| ACT-333679 (MRE-269) | Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | cAMP Accumulation | EC50 | 32 nM | |
| This compound | Recombinant CHO cells (human IP receptor) | cAMP Accumulation | EC50 | 177 nM | |
| ACT-333679 (MRE-269) | Recombinant CHO cells (human IP receptor) | cAMP Accumulation | EC50 | 11 nM |
Table 1: Quantitative analysis of this compound and its active metabolite on cAMP accumulation.
The increased levels of cAMP lead to the activation of Protein Kinase A (PKA). PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits. These active catalytic subunits then phosphorylate a multitude of downstream target proteins, leading to the observed physiological effects of this compound.
Antiproliferative Effects on Pulmonary Arterial Smooth Muscle Cells (PASMCs)
A key pathological feature of PAH is the excessive proliferation of PASMCs, leading to vascular remodeling. This compound, through its active metabolite MRE-269, exhibits potent antiproliferative effects on these cells. This effect is, in part, mediated by the cAMP/PKA pathway, which can inhibit cell cycle progression. Furthermore, recent studies have elucidated a role for the upregulation of inhibitor of DNA binding (ID) proteins, specifically ID1 and ID3, in the antiproliferative action of MRE-269.
| Compound | Cell Type | Assay | Parameter | Value | Reference |
| ACT-333679 (MRE-269) | CTEPH PASMC-1 cells | BrdU Uptake | IC50 | 0.07 µmol/L | |
| ACT-333679 (MRE-269) | Normal PASMC-3 cells | BrdU Uptake | IC50 | 3.67 µmol/L | |
| ACT-333679 (MRE-269) | CTEPH PASMC-1 cells (0.01 µmol/L) | BrdU Uptake | % of PDGF-induced proliferation | 64.2 ± 5.0% | |
| ACT-333679 (MRE-269) | Normal PASMC-3 cells (3 µmol/L) | BrdU Uptake | % of PDGF-induced proliferation | 49.9 ± 9.5% |
Table 2: Antiproliferative effects of ACT-333679 (MRE-269) on PASMCs.
MRE-269 has also been shown to suppress the protein expression of cyclin D1, a key regulator of the cell cycle. The reduction in cyclin D1 would lead to cell cycle arrest in the G1 phase, thereby inhibiting proliferation.
Detailed Experimental Protocols
cAMP Accumulation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol provides a general framework for measuring intracellular cAMP levels in response to this compound or its active metabolite.
Materials:
-
HEK293 cells stably expressing the human prostacyclin IP receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX).
-
This compound or ACT-333679 (MRE-269).
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate conjugates).
-
White, low-volume 384-well assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture HEK293-hIP receptor cells in appropriate cell culture medium.
-
On the day of the assay, harvest cells and resuspend in assay buffer to the desired concentration.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
-
Agonist Preparation:
-
Prepare a stock solution of this compound or ACT-333679 in DMSO.
-
Perform serial dilutions of the agonist in assay buffer containing a PDE inhibitor.
-
-
Cell Treatment:
-
Add 5 µL of the prepared agonist dilutions to the respective wells. Include wells with assay buffer only as a negative control.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and HTRF Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions, typically by diluting the cAMP-d2 and anti-cAMP cryptate conjugates in the provided lysis buffer.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP cryptate solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader with excitation at 320 nm or 340 nm and emission at 620 nm and 665 nm.
-
Calculate the ratio of the emission at 665 nm to the emission at 620 nm.
-
Convert the HTRF ratio to cAMP concentration using a standard curve generated with known concentrations of cAMP.
-
Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Western Blot for Cyclin D1
This protocol outlines the steps for detecting changes in Cyclin D1 protein expression in PASMCs following treatment with MRE-269.
Materials:
-
Human PASMCs.
-
Cell culture medium.
-
ACT-333679 (MRE-269).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Primary antibody: Rabbit anti-Cyclin D1 (specific dilution to be optimized, typically 1:1000).
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG (specific dilution to be optimized, typically 1:5000).
-
TBST (Tris-buffered saline with 0.1% Tween-20).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Culture PASMCs to 70-80% confluency.
-
Treat cells with desired concentrations of MRE-269 for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cyclin D1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Real-Time Quantitative PCR (RT-qPCR) for ID1 and ID3
This protocol describes the measurement of ID1 and ID3 gene expression in PASMCs treated with MRE-269.
Materials:
-
Human PASMCs.
-
Cell culture medium.
-
ACT-333679 (MRE-269).
-
RNA extraction kit (e.g., RNeasy Mini Kit).
-
Reverse transcription kit (e.g., SuperScript III Reverse Transcriptase).
-
RT-qPCR master mix (e.g., TaqMan Fast Advanced Master Mix).
-
TaqMan probes for human ID1 (e.g., Hs03676575_s1), ID3 (e.g., HS00954037_g1), and a housekeeping gene (e.g., GAPDH: Hs03929097_g1).
-
RT-qPCR instrument.
Procedure:
-
Cell Culture and Treatment:
-
Culture PASMCs and treat with MRE-269 as described for the Western blot protocol.
-
-
RNA Extraction:
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
RT-qPCR:
-
Set up the RT-qPCR reaction by combining the cDNA, RT-qPCR master mix, and the specific TaqMan probes for ID1, ID3, and the housekeeping gene in an RT-qPCR plate.
-
Run the reaction on an RT-qPCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of ID1 and ID3 to the housekeeping gene.
-
Conclusion
This compound exerts its therapeutic effects in pulmonary arterial hypertension through the targeted modulation of the prostacyclin IP receptor signaling pathway. Its active metabolite, ACT-333679 (MRE-269), potently stimulates the production of intracellular cAMP, which in turn activates PKA. This signaling cascade culminates in vasodilation and the inhibition of PASMC proliferation. The antiproliferative effects are further mediated by the downregulation of cyclin D1 and the upregulation of ID1 and ID3. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists working to further elucidate the molecular mechanisms of this compound and to develop novel therapies for PAH. A thorough understanding of these cellular pathways is paramount for the continued advancement of treatments for this complex and life-threatening disease.
References
Methodological & Application
Protocol for Dissolving Selexipag for In Vitro Experiments
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selexipag is a potent and selective prostacyclin (IP) receptor agonist.[1] For in vitro studies, accurate and reproducible preparation of this compound solutions is critical for obtaining reliable experimental results. This compound is practically insoluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[2][3] This document provides a detailed protocol for the dissolution of this compound for use in a variety of in vitro applications, including cell-based assays and biochemical experiments.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Solubility (mM) | Source(s) |
| DMSO | 2 - 99 | 4.03 - 199.34 | [4] |
| Ethanol | 7 - 34.5 | 14.1 - 69.47 | |
| PBS (pH 7.2) | ~1.0 | ~2.01 | |
| Water | Insoluble | Insoluble |
Note: The molecular weight of this compound is 496.62 g/mol . Solubility can vary between different sources and batches of the compound.
Table 2: Stability of this compound Solutions
| Solvent | Storage Temperature | Stability | Source(s) |
| DMSO | -20°C | Up to 1 month | |
| DMSO | -80°C | Up to 1 year | |
| Cell Culture Medium | 37°C | Recommended to be prepared fresh for each experiment | General laboratory best practice |
Experimental Protocols
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO and subsequently diluting it to a working concentration for in vitro experiments.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing this compound: Accurately weigh out 4.97 mg of this compound powder using an analytical balance.
-
Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the weighed this compound.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Intermediate): It is recommended to perform an intermediate dilution step to ensure accuracy. For example, dilute the 10 mM stock solution 1:10 in DMSO to obtain a 1 mM intermediate solution.
-
Final Dilution: Further dilute the intermediate solution into pre-warmed (37°C) cell culture medium or buffer to achieve the desired final concentration for your experiment. Important: Add the this compound solution to the aqueous medium while vortexing to minimize precipitation. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Mandatory Visualization
This compound Signaling Pathway
Caption: this compound activates the IP receptor, leading to increased cAMP and vasodilation.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions for in vitro experiments.
References
Application Note: Quantification of Selexipag in Human Plasma using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Selexipag in human plasma samples. This compound is a prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension. The described method is simple, cost-effective, and suitable for pharmacokinetic studies. The protocol employs protein precipitation for sample clean-up, followed by chromatographic separation on a C18 column with UV detection. All quantitative data and experimental protocols are presented in a clear and structured format to facilitate ease of use.
Introduction
This compound is an orally available selective prostacyclin receptor (IP receptor) agonist. It is indicated for the treatment of pulmonary arterial hypertension (PAH) to delay disease progression and reduce the risk of hospitalization. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for an HPLC-UV method for the determination of this compound in human plasma.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (from a registered blood bank)
Instrumentation
-
HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.5% Formic Acid in water (65:35 v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 300 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Protocols
Standard Stock Solution Preparation
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in a 10 mL volumetric flask with acetonitrile to obtain a stock solution of 1 mg/mL.
-
Store the stock solution at 2-8°C.
Working Standard Solutions and Calibration Standards
-
Prepare working standard solutions by serially diluting the stock solution with acetonitrile.
-
Prepare calibration standards by spiking blank human plasma with the working standard solutions to achieve final concentrations in the range of 10-150 ng/mL.[1]
Sample Preparation
The following diagram illustrates the workflow for plasma sample preparation:
Caption: Plasma sample preparation workflow.
Detailed Protocol:
-
Pipette 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample) into a microcentrifuge tube.
-
Add 200 µL of acetonitrile to the plasma sample.[1]
-
Vortex the mixture for 30 seconds to precipitate proteins.[1]
-
Centrifuge the sample at 4100 rpm for 15 minutes.[1]
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
Inject 10 µL of the supernatant into the HPLC system.[1]
Method Validation
The method was validated according to the European Medicines Agency (EMA) guidelines.
Linearity
The linearity of the method was established in the range of 10-150 ng/mL. The correlation coefficient (r²) was >0.999.
| Parameter | Value |
| Linearity Range (ng/mL) | 10 - 150 |
| Correlation Coefficient (r²) | >0.999 |
Accuracy and Precision
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 10 | < 5% | < 5% | 95 - 105% |
| Medium | 75 | < 5% | < 5% | 95 - 105% |
| High | 125 | < 5% | < 5% | 95 - 105% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Value (ng/mL) |
| LOD | 3.3 |
| LOQ | 10 |
Recovery
The extraction recovery of this compound from human plasma was determined to be approximately 97.83%.
Alternative High-Sensitivity Method: LC-MS/MS
For applications requiring higher sensitivity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.
| Parameter | LC-MS/MS Condition |
| Column | Zorbax C18 XDB (100 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Methanol : 5mM Ammonium Acetate (75:25, v/v) |
| Flow Rate | 0.7 mL/min |
| Detection | ESI-MS/MS in positive ion mode |
| Internal Standard | This compound-D7 |
| Linearity Range (ng/mL) | 0.100 - 50.869 |
| LLOQ (ng/mL) | 0.104 |
Conclusion
The HPLC-UV method described in this application note is a reliable and cost-effective approach for the quantification of this compound in human plasma. The method has been validated and is suitable for use in pharmacokinetic studies. For analyses requiring lower detection limits, an LC-MS/MS method can be employed.
References
Application Notes & Protocols for the Laboratory Formulation of Selexipag
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stable Selexipag formulations for use in a laboratory setting. This compound, a selective prostacyclin IP receptor agonist, is a poorly water-soluble compound (BCS Class II), necessitating specific formulation strategies to ensure its stability and bioavailability in both in vitro and in vivo studies.[1][2][3]
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is crucial for developing appropriate formulation strategies.
| Property | Value | Reference |
| Appearance | Pale yellow crystalline powder | [4][5] |
| Molecular Formula | C₂₆H₃₂N₄O₄S | |
| Molecular Weight | 496.62 g/mol | |
| Aqueous Solubility | Practically insoluble in water | |
| BCS Classification | Class II (Low Solubility, High Permeability) | |
| Hygroscopicity | Not hygroscopic | |
| Active Metabolite | ACT-333679 (approx. 37-fold more potent) | |
| Plasma Protein Binding | >99% (both this compound and its active metabolite) |
This compound's Mechanism of Action: The Prostacyclin Signaling Pathway
This compound and its more potent active metabolite, ACT-333679, are selective agonists of the prostacyclin receptor (IP receptor). Activation of the IP receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This results in vasodilation and inhibition of vascular smooth muscle cell proliferation, key therapeutic effects in the treatment of pulmonary arterial hypertension (PAH).
Experimental Protocols for this compound Formulation
Given its poor aqueous solubility, the selection of a suitable solvent system and formulation approach is critical. Below are protocols for preparing this compound formulations for common laboratory applications.
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
This protocol is suitable for preparing a concentrated stock solution for use in cell-based assays or other aqueous experimental systems.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Note on Dilution: When diluting the DMSO stock into aqueous media, add the stock solution dropwise to the pre-warmed (37°C) medium while vortexing. This helps prevent the compound from precipitating out of solution. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Preparation of a Nanosuspension of this compound for Enhanced Solubility
This protocol utilizes the solvent anti-solvent precipitation method to create a nanosuspension, which can significantly improve the saturation solubility and dissolution rate of this compound.
Materials:
-
This compound powder
-
Methanol (solvent)
-
Purified water (anti-solvent)
-
Stabilizer (e.g., Soluplus®, HPMC E15, PVA)
-
Magnetic stirrer and stir bar
-
Syringe pump
Procedure:
-
Prepare the anti-solvent solution by dissolving the chosen stabilizer in purified water (e.g., a drug-to-stabilizer ratio of 1:2).
-
Dissolve 10 mg of this compound in 3 mL of methanol (the solvent phase).
-
Place the anti-solvent solution on a magnetic stirrer and stir continuously.
-
Using a syringe pump, add the this compound-methanol solution dropwise to the stirring anti-solvent solution at a controlled flow rate (e.g., 1 mL/min).
-
Continue stirring for a defined period (e.g., 1 hour) to allow for the formation and stabilization of the nanosuspension.
-
The resulting nanosuspension can be characterized for particle size and polydispersity index (PDI) and used for further studies.
Protocol 3: Preparation of a this compound Formulation for In Vivo (Rodent) Studies
This protocol provides a general formulation for oral or parenteral administration in animal models, particularly rodents.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
Vehicle Composition: A commonly used vehicle for poorly soluble compounds in in vivo studies consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline/PBS
Procedure:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.
-
Sequentially add the other solvents to the DMSO stock solution in the following order, ensuring the solution is clear after each addition: PEG300, Tween-80, and finally Saline/PBS.
-
Mix the final formulation thoroughly.
-
This formulation should be prepared fresh before administration.
Note: It is imperative to include a vehicle-only control group in your animal study to account for any effects of the solvent system. The specific dosage and administration route will depend on the experimental design.
Experimental Workflow and Logic
The development of a stable this compound formulation follows a logical progression from understanding its properties to selecting and preparing the appropriate formulation for the intended application.
Troubleshooting Common Formulation Issues
| Issue | Potential Cause | Suggested Solution |
| Precipitation upon dilution in aqueous media | The compound is "crashing out" due to its low aqueous solubility. | Decrease the final concentration of the compound. Ensure rapid mixing while adding the stock solution to the aqueous medium. Consider using solubility-enhancing excipients like cyclodextrins. |
| Low bioavailability in in vivo studies | Poor dissolution of the compound in the gastrointestinal tract. | Utilize a formulation designed to enhance solubility, such as a nanosuspension (Protocol 2) or a solid dispersion. |
| Inconsistent experimental results | Formulation instability or aggregation of the compound. | Prepare formulations fresh before each experiment. Visually inspect for any precipitation or turbidity. For nanosuspensions, monitor particle size over time. |
| Cell toxicity in in vitro assays | High concentration of the organic solvent (e.g., DMSO). | Ensure the final solvent concentration is below the cytotoxic threshold for your cell line (typically <1% for DMSO). Run a vehicle control to assess solvent toxicity. |
References
- 1. WO2020255157A1 - Stable solid dosage form of this compound and process for preparation thereof - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound: uses, Chemical properties, and Pharmacokinetics_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: In Vivo Imaging to Assess Selexipag's Effects on Pulmonary Vasculature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by increased pulmonary vascular resistance (PVR) due to vasoconstriction, vascular remodeling, and in-situ thrombosis of the small pulmonary arteries.[1][2] This leads to elevated pulmonary arterial pressure, subsequent right ventricular (RV) failure, and premature death.[3] Selexipag is an orally available, selective, non-prostanoid prostacyclin receptor (IP receptor) agonist used for the treatment of PAH.[4][5] Unlike prostacyclin analogs, this compound and its active metabolite, ACT-333679 (MRE-269), exhibit high selectivity for the IP receptor, which is thought to confer a more targeted therapeutic effect with potentially improved tolerability.
Assessing the therapeutic efficacy of this compound requires robust in vivo imaging and hemodynamic techniques to quantify its effects on the pulmonary vasculature and right heart function. These application notes provide an overview of key preclinical and clinical methodologies used to evaluate the pharmacological impact of this compound, complete with detailed protocols and data presentation formats.
This compound's Mechanism of Action
This compound mimics the action of endogenous prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. In PAH, the prostacyclin pathway is often dysregulated, leading to a pro-constrictive and proliferative state in the pulmonary arteries. This compound selectively binds to and activates the IP receptor, a G-protein coupled receptor on the surface of pulmonary arterial smooth muscle cells and platelets. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels promote vasodilation, inhibit smooth muscle cell proliferation, and reduce platelet aggregation, collectively working to lower pulmonary vascular resistance.
References
- 1. Antiproliferative effect of this compound active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Screening of Selexipag Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selexipag is an orally available, selective prostacyclin (IP) receptor agonist used for the treatment of pulmonary arterial hypertension (PAH).[1][2][3][4] It is a prodrug that is rapidly converted in the body to its active metabolite, ACT-333679, which is a potent vasodilator with anti-proliferative effects on vascular smooth muscle cells.[2] The therapeutic effects of this compound and its active metabolite are mediated through the activation of the IP receptor, a G-protein coupled receptor (GPCR) that stimulates the production of intracellular cyclic adenosine monophosphate (cAMP). The discovery of novel analogs of this compound with improved potency, selectivity, or pharmacokinetic profiles is a key objective in the development of next-generation therapies for PAH.
This document provides detailed protocols for a suite of cell-based assays designed to screen and characterize this compound analogs. These assays are essential for determining the potency and efficacy of new chemical entities at the IP receptor and for assessing their potential for receptor desensitization and internalization.
Signaling Pathway of this compound
This compound, through its active metabolite ACT-333679, binds to the prostacyclin (IP) receptor, a Gs-coupled GPCR. This binding event initiates a signaling cascade that begins with the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in vasodilation and inhibition of smooth muscle cell proliferation, which are the desired therapeutic effects in the context of pulmonary arterial hypertension.
Data Presentation: Potency and Efficacy of this compound Analogs
The following table summarizes the in vitro pharmacological data for this compound, its active metabolite ACT-333679, and a series of hypothetical this compound analogs. The data are derived from the cell-based assays detailed in the subsequent sections.
| Compound | Primary Screen: cAMP Accumulation (EC50, nM) | Secondary Screen 1: β-Arrestin Recruitment (EC50, nM) | Secondary Screen 2: IP Receptor Internalization (% of Control) |
| This compound | 177 | >10,000 | 5 ± 2 |
| ACT-333679 | 11.5 | 1,500 | 15 ± 5 |
| Analog 1 | 8.2 | 980 | 12 ± 4 |
| Analog 2 | 25.6 | 3,200 | 25 ± 8 |
| Analog 3 | 5.1 | 750 | 8 ± 3 |
| Analog 4 | 150.3 | >10,000 | 7 ± 3 |
EC50 values represent the concentration of the compound that elicits 50% of the maximal response. A lower EC50 value indicates higher potency. Receptor internalization is presented as the percentage of internalized receptors at a saturating concentration of the compound (10 µM) relative to a potent agonist control.
Experimental Protocols
Primary Screening Assay: cAMP Accumulation
This assay quantitatively measures the increase in intracellular cAMP levels following the activation of the IP receptor by this compound analogs. A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay is described here, which is a common and robust method for cAMP detection.
The workflow for the primary screening of this compound analogs begins with seeding cells that stably express the human IP receptor into microplates. After an overnight incubation to allow for cell attachment, the cells are treated with various concentrations of the this compound analogs. Following a 30-minute incubation period to allow for cAMP production, a lysis buffer containing TR-FRET reagents is added. These reagents include a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). The plate is then incubated for one hour at room temperature to allow the assay components to reach equilibrium. Finally, the TR-FRET signal is read using a plate reader. The signal is inversely proportional to the amount of intracellular cAMP, allowing for the quantification of IP receptor activation.
-
Cell Culture and Seeding:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human IP receptor in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Harvest the cells and seed them into 384-well white opaque microplates at a density of 5,000 cells per well in 20 µL of assay buffer (HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX).
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator overnight.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound analogs in assay buffer.
-
Add 10 µL of the compound dilutions to the respective wells of the cell plate. For the control wells, add 10 µL of assay buffer.
-
-
cAMP Detection:
-
Incubate the plate at room temperature for 30 minutes.
-
Prepare the TR-FRET detection reagents according to the manufacturer's instructions (e.g., LANCE Ultra cAMP Kit, PerkinElmer). This typically involves diluting the Eu-cAMP tracer and the ULight-anti-cAMP antibody in the provided lysis buffer.
-
Add 20 µL of the detection reagent mix to each well.
-
-
Data Acquisition and Analysis:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 320 or 340 nm and emission wavelengths of 615 nm (cryptate) and 665 nm (ULight).
-
Calculate the 665/615 nm emission ratio. The amount of cAMP is inversely proportional to this ratio.
-
Generate dose-response curves and calculate EC50 values using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Secondary Confirmatory Assays
This assay is used to assess the potential for ligand-induced receptor desensitization through the recruitment of β-arrestin to the activated IP receptor.
The workflow for the β-arrestin recruitment assay begins with seeding cells co-expressing a tagged IP receptor and a tagged β-arrestin into microplates. Following an overnight incubation, the cells are treated with the this compound analogs. Upon agonist binding and receptor activation, β-arrestin is recruited to the receptor, bringing the two tags into close proximity. After a 90-minute incubation, a substrate is added that is hydrolyzed by the complemented enzyme fragments (if using an enzyme fragment complementation-based assay), generating a chemiluminescent signal. The plate is then read on a luminometer. The intensity of the light signal is directly proportional to the extent of β-arrestin recruitment.
-
Cell Culture and Seeding:
-
Use a commercially available cell line engineered for β-arrestin recruitment assays, co-expressing the human IP receptor fused to a pro-enzyme fragment and β-arrestin fused to the complementary enzyme fragment (e.g., PathHunter® β-Arrestin GPCR Assay, DiscoverX).
-
Seed the cells in 384-well white-walled, clear-bottom microplates at the density recommended by the manufacturer.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs.
-
Add the compounds to the cell plate and incubate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Prepare the detection reagent containing the chemiluminescent substrate according to the manufacturer's protocol.
-
Add the detection reagent to each well and incubate at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the chemiluminescence on a plate luminometer.
-
Plot the luminescence signal against the compound concentration and determine the EC50 values using a non-linear regression analysis.
-
This assay visualizes and quantifies the ligand-induced internalization of the IP receptor from the cell surface.
-
Cell Culture and Transfection:
-
Use a cell line (e.g., HEK293) stably or transiently expressing the human IP receptor tagged with a fluorescent protein (e.g., GFP or HaloTag®).
-
Seed the cells onto glass-bottom imaging plates.
-
-
Compound Treatment:
-
Treat the cells with this compound analogs at various concentrations for different time points (e.g., 30, 60, 120 minutes) at 37°C.
-
-
Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Image the cells using a high-content imaging system or a confocal microscope.
-
-
Image Analysis:
-
Quantify the internalization of the fluorescently tagged IP receptor by measuring the formation of intracellular vesicles or the decrease in cell surface fluorescence using image analysis software.
-
Express the extent of internalization as a percentage of the maximal internalization induced by a known potent agonist.
-
Conclusion
The cell-based assays described in these application notes provide a comprehensive platform for the screening and pharmacological characterization of novel this compound analogs. The primary cAMP accumulation assay is a robust method for determining the potency of compounds in activating the IP receptor. The secondary assays for β-arrestin recruitment and receptor internalization offer valuable insights into the potential for receptor desensitization, which is a critical factor in the long-term efficacy of GPCR-targeted drugs. By employing these detailed protocols, researchers can effectively identify and advance promising new candidates for the treatment of pulmonary arterial hypertension.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy [jove.com]
- 3. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Active Metabolite ACT-333679 Displays Strong Anticontractile and Antiremodeling Effects but Low β-Arrestin Recruitment and Desensitization Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Chronic Thromboembolic Pulmonary Hypertension (CTEPH) Model for Selexipag Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Thromboembolic Pulmonary Hypertension (CTEPH) is a severe and progressive form of pulmonary hypertension characterized by the obstruction of major pulmonary arteries by organized thrombi, leading to increased pulmonary vascular resistance and, ultimately, right heart failure.[1][2][3] The pathophysiology of CTEPH involves not only the mechanical obstruction from unresolved clots but also a secondary microvasculopathy in the smaller pulmonary arterioles.[2][4] Preclinical animal models that accurately replicate the key features of human CTEPH are crucial for understanding the disease's pathogenesis and for the development of novel therapeutic agents.
Selexipag is an oral, selective prostacyclin IP receptor agonist approved for the treatment of pulmonary arterial hypertension (PAH). Its mechanism of action involves mimicking the effects of prostacyclin, a potent vasodilator with anti-proliferative and anti-thrombotic properties. This compound is hydrolyzed to its active metabolite, ACT-333679, which is significantly more potent and mediates the therapeutic effects. By activating the IP receptor, this compound induces vasodilation in the pulmonary circulation, thereby reducing the elevated pressure in the pulmonary arteries. This application note provides a detailed protocol for establishing a rat model of CTEPH suitable for evaluating the efficacy of this compound.
Signaling Pathway of this compound
Caption: this compound Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow Diagram.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| Male Wistar Rats (200-250g) | Charles River | N/A |
| Polystyrene Microspheres (50 µm) | Polysciences, Inc. | 07310 |
| Fibrinogen | Sigma-Aldrich | F8630 |
| Collagen | Sigma-Aldrich | C7661 |
| Thrombin | Sigma-Aldrich | T4648 |
| This compound | Cayman Chemical | 14749 |
| Vehicle (e.g., 0.5% Methylcellulose) | Sigma-Aldrich | M0512 |
| Ketamine | Zoetis | N/A |
| Xylazine | Akorn | N/A |
| Heparin | Fresenius Kabi | N/A |
| Formalin (10% Neutral Buffered) | VWR | 10849-014 |
| Paraffin | VWR | 15161-301 |
| Hematoxylin and Eosin Stains | VWR | 95057-844, 95057-848 |
| Masson's Trichrome Stain Kit | VWR | 95057-854 |
Experimental Protocols
Animal Model of CTEPH Induction
This protocol is adapted from established methods using microsphere-induced pulmonary embolism to create a reproducible CTEPH model in rats.
-
Animal Acclimatization: Acclimatize male Wistar rats (10-12 weeks old) for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
Preparation of Thrombotic Material:
-
Prepare a solution containing 5 mg/mL fibrinogen and 5.67 µg/mL collagen in 0.9% saline.
-
Add polystyrene microspheres (50 µm diameter) to the solution to a final concentration of 5% (v/v).
-
Immediately before injection, add thrombin to a final concentration of 0.0027 U/µL to initiate coagulation.
-
-
Pulmonary Embolism Induction:
-
Anesthetize rats with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).
-
Perform three sequential tail vein injections of the prepared thrombotic material (100 µL per injection) at weekly intervals (Day 0, 7, and 14).
-
The sham control group will receive tail vein injections of 0.9% saline.
-
-
Model Development: Allow the model to develop for 4 weeks after the final injection to establish chronic changes resembling CTEPH, including organized thrombi and vascular remodeling.
This compound Administration
-
Treatment Groups:
-
Group 1: Sham + Vehicle
-
Group 2: CTEPH + Vehicle
-
Group 3: CTEPH + this compound (e.g., 10 mg/kg/day, administered orally via gavage)
-
-
Treatment Period: Begin treatment 4 weeks after the final microsphere injection and continue for 4 weeks. The dose of this compound may need to be optimized based on preliminary studies.
Hemodynamic Assessment
Right heart catheterization will be performed at the end of the treatment period to measure right ventricular systolic pressure (RVSP).
-
Anesthesia: Anesthetize the rat with ketamine/xylazine.
-
Surgical Preparation: Place the rat in a supine position and perform a midline cervical incision to expose the right jugular vein.
-
Catheterization: Carefully insert a pressure-volume catheter or a fluid-filled polyethylene catheter connected to a pressure transducer into the right jugular vein and advance it through the right atrium and into the right ventricle.
-
Data Acquisition: Record the RVSP for at least 5 minutes to ensure a stable reading.
Assessment of Right Ventricular Hypertrophy (Fulton's Index)
The Fulton's Index is a reliable method for quantifying the degree of right ventricular hypertrophy (RVH).
-
Heart Excision: Following hemodynamic measurements and euthanasia, excise the heart.
-
Dissection: Dissect the atria and large vessels from the ventricles.
-
Separate the right ventricular free wall (RV) from the left ventricle and septum (LV+S).
-
Weighing: Blot the tissues dry and weigh them separately.
-
Calculation: Calculate the Fulton's Index using the formula: Fulton's Index = RV / (LV + S) .
Histological Analysis
Histological examination of the lung tissue is essential to assess pulmonary vascular remodeling.
-
Tissue Fixation: Perfuse the lungs with 10% neutral buffered formalin and then immerse the fixed lungs in formalin for 24 hours.
-
Processing and Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of vessel wall thickness and cellular infiltration.
-
Masson's Trichrome: To identify and quantify collagen deposition (fibrosis) in the vessel walls.
-
-
Microscopy and Analysis:
-
Examine the slides under a light microscope.
-
Quantify the medial wall thickness of small pulmonary arteries (20-100 µm diameter). This can be expressed as a percentage of the total vessel diameter: % Wall Thickness = [(External Diameter - Internal Diameter) / External Diameter] x 100 .
-
Data Presentation
Table 1: Hemodynamic and Right Ventricular Hypertrophy Data
| Group | n | RVSP (mmHg) | RV Weight (g) | LV+S Weight (g) | Fulton's Index (RV/LV+S) |
| Sham + Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CTEPH + Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CTEPH + this compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
RVSP: Right Ventricular Systolic Pressure; RV: Right Ventricle; LV+S: Left Ventricle + Septum; SEM: Standard Error of the Mean.
Table 2: Histomorphometric Analysis of Pulmonary Arterioles
| Group | n | Medial Wall Thickness (%) | Vessel Occlusion (%) |
| Sham + Vehicle | 10 | Mean ± SEM | Mean ± SEM |
| CTEPH + Vehicle | 10 | Mean ± SEM | Mean ± SEM |
| CTEPH + this compound | 10 | Mean ± SEM | Mean ± SEM |
Data to be obtained from the analysis of at least 20 arterioles per animal.
Expected Outcomes
In the CTEPH-Vehicle group, it is expected to observe:
-
Significantly elevated RVSP compared to the Sham group.
-
A higher Fulton's Index, indicating right ventricular hypertrophy.
-
Histological evidence of pulmonary vascular remodeling, including increased medial wall thickness and fibrotic lesions in the pulmonary arteries.
Treatment with this compound is hypothesized to:
-
Attenuate the increase in RVSP.
-
Reduce the degree of right ventricular hypertrophy, as reflected by a lower Fulton's Index.
-
Ameliorate pulmonary vascular remodeling, with decreased medial wall thickness and reduced vessel occlusion.
These application notes and protocols provide a comprehensive framework for establishing a CTEPH rat model and evaluating the therapeutic potential of this compound. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for preclinical drug development.
References
- 1. The role of inflammation in a rat model of chronic thromboembolic pulmonary hypertension induced by carrageenan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic thromboembolic pulmonary hypertension: the magic of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathophysiology of Chronic Thromboembolic Pulmonary Hypertension: A Clinical Update from a Basic Research Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
Application Notes and Protocols: Selexipag in Combination with Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of selexipag, a prostacyclin receptor (IP) agonist, in combination with endothelin receptor antagonists (ERAs) for the treatment of Pulmonary Arterial Hypertension (PAH). This document includes summaries of key clinical trial data, detailed experimental protocols derived from major studies, and diagrams of the relevant signaling pathways.
Introduction
Pulmonary Arterial Hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death.[1] The pathophysiology of PAH involves three key pathways: the prostacyclin pathway, the endothelin pathway, and the nitric oxide pathway.[2] Combination therapy targeting multiple pathways has become a cornerstone of PAH management.[1][2] this compound activates the prostacyclin pathway, promoting vasodilation and inhibiting vascular smooth muscle cell proliferation, while ERAs block the vasoconstrictive and proliferative effects of endothelin.[3] The combination of this compound and ERAs, often with a phosphodiesterase-5 inhibitor (PDE5i), has been investigated to achieve synergistic effects and improve patient outcomes.
Signaling Pathways
The therapeutic effects of this compound and endothelin receptor antagonists are mediated through distinct signaling cascades.
This compound Signaling Pathway
This compound is a selective agonist of the prostacyclin receptor (IP receptor). Its active metabolite, ACT-333679, is significantly more potent. Activation of the IP receptor, a G-protein coupled receptor, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP). This leads to vasodilation, inhibition of platelet aggregation, and antiproliferative effects on vascular smooth muscle cells.
Caption: this compound signaling pathway in vascular smooth muscle cells.
Endothelin Receptor Antagonist Signaling Pathway
Endothelin-1 (ET-1) is a potent vasoconstrictor that binds to two receptor subtypes: ETA and ETB. ETA receptors are located on vascular smooth muscle cells and mediate vasoconstriction and proliferation. ETB receptors are found on both endothelial and smooth muscle cells. Endothelial ETB receptor activation leads to the release of vasodilators like nitric oxide and prostacyclin, while smooth muscle ETB receptors also contribute to vasoconstriction. ERAs competitively block these receptors, thereby inhibiting the downstream effects of ET-1.
References
- 1. Combination therapy in pulmonary arterial hypertension: recent accomplishments and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
Application of Selexipag in Studies of Right Ventricular Hypertrophy
Application Notes and Protocols
Introduction
Right ventricular hypertrophy (RVH) is an adaptive response of the right ventricle (RV) to chronic pressure overload, most commonly caused by pulmonary arterial hypertension (PAH). While initially compensatory, sustained hypertrophy often transitions to maladaptive remodeling, leading to RV dysfunction, failure, and ultimately, premature death.[1][2] Understanding the molecular mechanisms driving RVH and identifying therapeutic agents that can reverse or attenuate this process are critical areas of research.
Selexipag is an orally available, selective, non-prostanoid prostacyclin receptor (IP receptor) agonist.[3] It targets the prostacyclin pathway, which is known to be downregulated in PAH. Activation of the IP receptor by this compound and its more potent active metabolite, ACT-333679, leads to vasodilation and inhibition of vascular smooth muscle cell proliferation, thereby reducing pulmonary vascular resistance and RV afterload. Preclinical studies have demonstrated that this compound not only improves pulmonary hemodynamics but also reduces RVH and improves survival in animal models, making it a valuable tool for studying the pathophysiology of RVH.
These application notes provide an overview of this compound's mechanism of action and summarize its effects in preclinical models of RVH. Detailed protocols for inducing RVH and assessing the therapeutic effects of this compound are also provided for researchers, scientists, and drug development professionals.
Mechanism of Action of this compound
This compound mimics the action of endogenous prostacyclin (PGI2) by selectively binding to and activating the IP receptor, a G-protein coupled receptor located on the surface of vascular smooth muscle cells and platelets. This initiates a signaling cascade that is central to its therapeutic effects. Upon activation, the IP receptor couples to the Gs alpha subunit of its associated G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations. The ultimate effects are potent vasodilation of the pulmonary arteries and inhibition of smooth muscle cell proliferation, which collectively reduce the afterload on the right ventricle.
Application Notes: Preclinical Efficacy in RVH Models
This compound has been evaluated in various well-established animal models of PAH and subsequent RVH, primarily the monocrotaline (MCT)-induced and Sugen 5416/hypoxia (SuHx)-induced models in rats. These models mimic key pathological features of human PAH, including increased pulmonary vascular resistance, vascular remodeling, and progressive RVH.
In these models, oral administration of this compound has been shown to significantly attenuate the development of RVH. The primary endpoint for assessing RVH in these studies is the Fulton index, the ratio of the right ventricular free wall weight to the weight of the left ventricle plus septum (RV/[LV+S]). Treatment with this compound leads to a marked reduction in the Fulton index compared to vehicle-treated controls. This anti-hypertrophic effect is accompanied by improvements in hemodynamic parameters, such as a reduction in right ventricular systolic pressure (RVSP). Furthermore, studies have demonstrated that this compound treatment can improve survival rates in severe models of PAH-induced RV failure.
Data Presentation
The following tables summarize quantitative data from representative preclinical studies investigating the effects of this compound on RVH.
Table 1: Effect of this compound on Right Ventricular Systolic Pressure (RVSP) in SuHx Rats
| Treatment Group | Dose (mg/kg/day) | RVSP (mmHg) | % Reduction vs. Vehicle | Reference |
|---|---|---|---|---|
| Vehicle | - | 84.1 ± 4.1 | - | |
| This compound | 20 | 66.8 ± 5.0* | 20.6% | |
| This compound | 60 | 55.4 ± 3.8* | 34.1% |
*Data are presented as mean ± SEM. P<0.05 vs. Vehicle. SuHx: Sugen 5416/hypoxia model.
Table 2: Effect of this compound on Right Ventricular Hypertrophy (Fulton's Index) in Rat Models
| Model | Treatment Group | Fulton's Index (RV/[LV+S]) | % Reduction vs. Vehicle | Reference |
|---|---|---|---|---|
| SuHx (Fischer Rats) | Vehicle | 0.62 ± 0.03 | - | |
| SuHx (Fischer Rats) | This compound (dose not specified) | 0.50 ± 0.02* | 19.4% | |
| MCT (SD Rats) | Vehicle | ~0.48 | - | |
| MCT (SD Rats) | This compound (6 mg/kg/day) | Significantly Reduced | Data not quantified |
*Data are presented as mean ± SEM. P<0.05 vs. Vehicle. MCT: Monocrotaline model; SD: Sprague-Dawley.
Table 3: Effect of this compound on Survival in Fischer Rats with SuHx-Induced PAH
| Treatment Group | Survival Rate at Day 42 | Log-Rank Test vs. Vehicle | Reference |
|---|---|---|---|
| Vehicle | 30% | - |
| this compound | 100% | P<0.01 | |
Experimental Protocols
The following are detailed protocols for key experiments in the study of this compound's effect on RVH.
Protocol 1: Induction of RVH in Rats (Monocrotaline Model)
This protocol describes the induction of PAH and subsequent RVH using a single subcutaneous injection of monocrotaline (MCT), a widely used and reproducible model.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Monocrotaline (MCT) powder
-
1N HCl
-
1N NaOH
-
Sterile 0.9% saline
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions (12h light/dark cycle, food and water ad libitum) for at least one week prior to the experiment.
-
MCT Solution Preparation:
-
Dissolve MCT powder in sterile saline.
-
Add 1N HCl dropwise to aid dissolution.
-
Neutralize the solution to a pH of 7.4 using 1N NaOH.
-
Prepare a final concentration of 60 mg/mL. The solution should be prepared fresh before use.
-
-
Induction:
-
Weigh each rat to determine the precise volume for injection.
-
Administer a single subcutaneous (s.c.) injection of MCT (60 mg/kg body weight) into the dorsal neck region.
-
Control animals should receive an equivalent volume of the saline vehicle.
-
-
Post-Injection Monitoring:
-
Monitor the animals daily for clinical signs of distress, including weight loss, lethargy, and respiratory changes.
-
PAH and significant RVH typically develop over 3 to 4 weeks post-injection. At this point, animals are ready for therapeutic intervention studies or terminal analysis.
-
Protocol 2: Assessment of RV Hypertrophy (Fulton Index)
The Fulton index is the gold standard for post-mortem quantification of RVH.
Materials:
-
Euthanasia agent (e.g., CO2, anesthetic overdose)
-
Surgical scissors, forceps
-
Absorbent pads
-
Analytical balance (precision to 0.1 mg)
-
1x Phosphate Buffered Saline (PBS), cold
Procedure:
-
Euthanasia and Heart Excision: Euthanize the rat according to approved institutional guidelines. Perform a thoracotomy and carefully excise the heart.
-
Perfusion: Cannulate the aorta and retrogradely perfuse the heart with cold PBS to flush blood from the chambers.
-
Dissection:
-
Blot the heart dry and remove the atria and large vessels.
-
Carefully dissect the right ventricular free wall (RV) from the left ventricle (LV) and the interventricular septum (S).
-
The incision should follow the septal insertion line.
-
-
Weighing:
-
Separately weigh the RV free wall.
-
Weigh the LV and septum together (LV+S).
-
-
Calculation: Calculate the Fulton index using the formula:
-
Fulton Index = Weight of RV / Weight of (LV + S)
-
An increase in this ratio indicates right ventricular hypertrophy.
-
Protocol 3: Echocardiographic Assessment of RV Function in Rats
Transthoracic echocardiography is a non-invasive method to longitudinally assess RV morphology and function.
Materials:
-
High-frequency ultrasound system with a small animal probe (e.g., 12-15 MHz)
-
Anesthesia system (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
ECG and temperature monitoring
-
Ultrasound gel
-
Hair removal cream
Procedure:
-
Animal Preparation: Anesthetize the rat (e.g., 1-2% isoflurane) and place it in a supine or slight left lateral decubitus position on a heating pad. Remove chest fur using hair removal cream.
-
Image Acquisition:
-
Right Parasternal Long-Axis View (Modified): To visualize the RV inflow and outflow tracts. Measure the RV wall thickness (RVWT) in diastole from the M-mode image.
-
Parasternal Short-Axis View: At the mid-papillary level, measure the RV internal diameter in diastole (RVIDd). This view is also used to assess RV fractional area change (RVFAC).
-
Apical Four-Chamber View (RV-focused): This view is crucial for assessing global RV function.
-
Measure the Tricuspid Annular Plane Systolic Excursion (TAPSE) using an M-mode cursor placed at the lateral tricuspid annulus. A decrease in TAPSE indicates systolic dysfunction.
-
-
Pulmonary Artery Doppler: Place a pulsed-wave Doppler sample volume in the pulmonary artery to measure the Pulmonary Artery Acceleration Time (PAAT). A shorter PAAT is indicative of higher pulmonary pressure.
-
-
Analysis: Analyze the recorded images and loops using appropriate software to quantify the parameters mentioned above. Compare measurements between treatment groups and over time.
Protocol 4: Histological Analysis of RV Fibrosis
This protocol allows for the visualization and quantification of collagen deposition (fibrosis), a key feature of maladaptive RV remodeling.
Materials:
-
RV tissue samples (fixed in 10% neutral buffered formalin)
-
Paraffin embedding station
-
Microtome
-
Glass slides
-
Masson's Trichrome staining kit
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Tissue Processing and Sectioning:
-
Following fixation, dehydrate the RV tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform Masson's Trichrome staining according to the manufacturer's instructions. This stain will color collagen fibers blue, nuclei black, and myocardium red/pink.
-
-
Imaging and Analysis:
-
Acquire high-resolution images of the stained sections under a microscope.
-
Use image analysis software to quantify the extent of fibrosis. This is typically done by color thresholding to calculate the ratio of the blue-stained fibrotic area to the total tissue area.
-
Express results as the percentage of collagen volume fraction.
-
Conclusion
This compound serves as a critical pharmacological tool in the investigation of right ventricular hypertrophy. Its selective mechanism of action allows researchers to probe the effects of reducing RV afterload via the prostacyclin pathway. The data consistently show that this compound can attenuate hypertrophy, improve cardiac hemodynamics, and increase survival in robust preclinical models of pulmonary hypertension. The protocols outlined provide standardized methods for inducing RVH and for comprehensively evaluating the structural, functional, and histological impact of therapeutic interventions like this compound, thereby facilitating further research into treatments for right heart failure.
References
Application Notes and Protocols for the Mass Spectrometric Detection of Selexipag and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selexipag is an orally available selective prostacyclin IP receptor agonist utilized in the treatment of pulmonary arterial hypertension (PAH).[1][2] Upon administration, this compound is rapidly hydrolyzed by carboxylesterases to its active metabolite, ACT-333679, which is approximately 37 times more potent than the parent drug.[1][3] The systemic exposure to ACT-333679 is three- to four-fold higher than that of this compound at steady state.[1] Given the significant pharmacological contribution of its active metabolite, a robust and sensitive bioanalytical method for the simultaneous quantification of both this compound and ACT-333679 is crucial for pharmacokinetic studies, drug metabolism research, and therapeutic drug monitoring.
This document provides detailed application notes and protocols for the quantitative analysis of this compound and its active metabolite, ACT-333679, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of this compound
This compound and its active metabolite, ACT-333679, exert their therapeutic effects by acting as agonists of the prostacyclin receptor (IP receptor). Activation of this G-protein coupled receptor stimulates adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn promotes vasodilation, inhibits smooth muscle cell proliferation, and reduces platelet aggregation.
Caption: Signaling pathway of this compound and its active metabolite.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from validated LC-MS/MS methods for the analysis of this compound and ACT-333679 in plasma.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |
| This compound | 497.4 | 302.2 | This compound-d7 or Diazepam |
| ACT-333679 | 420.1 | 378.2 | This compound-d7 or Diazepam |
| This compound-d7 | 504.3 | 456.2 | - |
| Diazepam | 285.0 | 154.0 | - |
Note: Ion transitions may vary slightly between different instrument platforms.
Table 2: Method Performance Characteristics
| Parameter | This compound | ACT-333679 | Reference |
| Linearity Range | 0.05 - 50 ng/mL | 0.05 - 250 ng/mL | |
| 10.00 - 25600.00 pg/mL | - | ||
| 1 - 20 ng/mL | - | ||
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.05 ng/mL | |
| 0.104 ng/mL | - | ||
| 5 ng/mL | - | ||
| 0.01 ng/mL | 0.01 ng/mL | ||
| Extraction Recovery | 84.5 - 91.58% | 81.21 - 93.90% | |
| 93.45% (average) | - | ||
| Matrix Effect | 94.98 - 99.67% | 93.17 - 99.23% |
Experimental Protocols
Sample Preparation: Protein Precipitation
This method is rapid, simple, and suitable for high-throughput analysis.
Materials:
-
Human or rat plasma (K2EDTA as anticoagulant)
-
This compound, ACT-333679, and internal standard (e.g., this compound-d7 or Diazepam) analytical standards
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Prepare Stock and Working Solutions:
-
Prepare individual stock solutions (1 mg/mL) of this compound, ACT-333679, and the internal standard by dissolving the appropriate amount of each compound in methanol.
-
Prepare serial dilutions of the this compound and ACT-333679 stock solutions in a 50:50 (v/v) methanol:water mixture to create calibration curve (CC) standards and quality control (QC) samples.
-
Prepare an internal standard working solution at an appropriate concentration.
-
-
Sample Pre-treatment:
-
Aliquot 100 µL of plasma (blank, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube (except for blank matrix samples).
-
Vortex briefly for approximately 30 seconds.
-
-
Protein Precipitation:
-
Add 500 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 5 minutes.
-
-
Centrifugation:
-
Centrifuge the samples at 5000 rpm for 10 minutes at 4°C.
-
-
Sample Transfer:
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
Inject an appropriate volume (e.g., 5-10 µL) into the UPLC-MS/MS system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A UPLC or HPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.40 mL/min.
-
Gradient Elution: A linear gradient is typically employed. An example gradient could be:
-
Start with a low percentage of Mobile Phase B, hold for a short period.
-
Increase the percentage of Mobile Phase B over several minutes to elute the analytes.
-
Return to the initial conditions to re-equilibrate the column.
-
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: See Table 1.
-
Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's recommendations. Optimize compound-dependent parameters like collision energy and cone voltage for each analyte and the internal standard.
Experimental Workflow
The overall workflow for the bioanalysis of this compound and its active metabolite is depicted below.
Caption: Bioanalytical workflow for this compound and ACT-333679.
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and specific approach for the simultaneous quantification of this compound and its active metabolite, ACT-333679, in plasma. The simple protein precipitation extraction procedure is amenable to high-throughput analysis, making it well-suited for pharmacokinetic studies and therapeutic drug monitoring in a research setting. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, providing a valuable tool for researchers and drug development professionals working with this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Selexipag
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Selexipag.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1][2] Its lipophilic nature (log P of 2.2) and crystalline structure contribute to its poor solubility in water.[2] this compound's aqueous solubility is also highly pH-dependent; it is practically insoluble in acidic to neutral pH (pH 2-4) and becomes freely soluble at alkaline pH (pH 8 and above).[1][2]
Q2: My this compound is precipitating out of my aqueous buffer. What can I do?
A2: Precipitation of this compound in aqueous buffers, especially at physiological pH, is a common issue. Here are a few troubleshooting steps:
-
Adjust the pH: this compound's solubility significantly increases at alkaline pH. Consider if adjusting the pH of your stock solution or final dilution to pH 8 or higher is compatible with your experimental design.
-
Use a co-solvent: For in vitro experiments, preparing a stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer can help. However, be mindful of the final solvent concentration to avoid affecting your experimental system.
-
Explore formulation strategies: For formulation development, consider the advanced strategies discussed below, such as nanosuspensions or amorphous solid dispersions, which are designed to improve aqueous solubility and prevent precipitation.
Q3: What are the most effective methods to enhance the aqueous solubility of this compound for pre-clinical and formulation studies?
A3: Several effective strategies can be employed to overcome the poor aqueous solubility of this compound. The most common and well-documented methods include:
-
Nanonization (Nanosuspensions/Nanocrystals): Reducing the particle size of this compound to the nanometer range dramatically increases the surface area available for dissolution, leading to a significant enhancement in saturation solubility and dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound to a more soluble amorphous state by dispersing it in a polymer matrix can substantially improve its solubility and dissolution.
-
Liquisolid Systems: This technique involves dissolving this compound in a non-volatile solvent and adsorbing the solution onto a porous carrier to create a dry, free-flowing powder with improved wetting and dissolution properties.
-
Complexation with Cyclodextrins: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can form an inclusion complex with enhanced aqueous solubility.
Troubleshooting Guides
Issue: Low or Inconsistent Dissolution Profiles
If you are observing slow or variable dissolution of your this compound formulation, consider the following:
| Potential Cause | Troubleshooting Action |
| Crystalline Nature of this compound | The stable crystalline form of this compound has inherently low solubility. Consider converting it to an amorphous form through techniques like spray drying or hot-melt extrusion to create an amorphous solid dispersion. |
| Poor Wetting | Due to its hydrophobic nature, this compound powder may not wet easily. The use of surfactants or hydrophilic polymers in your formulation can improve wettability. Nanosuspensions and liquisolid compacts are also effective at addressing this issue. |
| Particle Size | Large particles have a smaller surface area-to-volume ratio, leading to slower dissolution. Micronization or, more effectively, conversion into nanocrystals can significantly increase the dissolution rate. |
| pH of Dissolution Medium | This compound's solubility is pH-dependent. Ensure the pH of your dissolution medium is appropriate for your study and consider how the formulation will perform in the varying pH environments of the gastrointestinal tract. |
Data Presentation
Table 1: pH-Dependent Solubility of this compound
| pH | Solubility Description |
| 2 - 4 | Insoluble |
| 8 | Freely Soluble |
| 9 - 12 | Very Soluble |
Table 2: Comparison of this compound Solubility Enhancement Strategies
| Formulation Strategy | Principle | Fold Increase in Saturation Solubility (Approximate) | Key Advantages |
| Nanosuspension | Increased surface area due to particle size reduction. | Several folds to over 100-fold | High drug loading, improved dissolution velocity. |
| Amorphous Solid Dispersion | Conversion to a higher energy, more soluble amorphous state. | Significant improvement over crystalline form. | Enhanced oral bioavailability. |
| Liquisolid System | Increased surface area and improved wetting. | Substantial increase in dissolution rate. | Simple manufacturing process. |
| Cyclodextrin Complexation | Formation of a soluble inclusion complex. | Dependent on cyclodextrin type and concentration. | Can improve both solubility and stability. |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension via Solvent Anti-Solvent Precipitation
This protocol is a generalized procedure based on published methods.
Materials:
-
This compound
-
Methanol (solvent)
-
Purified water (anti-solvent)
-
Stabilizer (e.g., Soluplus®, HPMC, PVA)
-
Magnetic stirrer
-
Syringe pump
Procedure:
-
Prepare the Solvent Phase: Dissolve 10 mg of this compound in 3 mL of methanol.
-
Prepare the Anti-Solvent Phase: Dissolve the chosen stabilizer (e.g., 20 mg of Soluplus®) in 27 mL of purified water.
-
Precipitation: While continuously stirring the anti-solvent phase at a controlled speed (e.g., 500-1000 rpm), add the solvent phase dropwise using a syringe pump at a constant flow rate (e.g., 1 mL/min).
-
Stabilization: Continue stirring for a specified period (e.g., 1 hour) to allow for the evaporation of the organic solvent and the formation of a stable nanosuspension.
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: Preparation of this compound Amorphous Solid Dispersion via Solvent Evaporation
This protocol is a generalized procedure based on published methods.
Materials:
-
This compound
-
Polymer (e.g., PVP K-30, HPMC-Phthalate)
-
Acetone (solvent)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 1 g of this compound and 1 g of the selected polymer in a suitable volume of acetone (e.g., 25-60 mL) with stirring until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent from the solution using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 50°C).
-
Drying: Dry the resulting solid under vacuum to remove any residual solvent.
-
Characterization: Characterize the solid dispersion using techniques such as Powder X-ray Diffraction (PXRD) to confirm the amorphous nature, and Differential Scanning Calorimetry (DSC) to assess the physical state.
Visualizations
Caption: Workflow for Nanosuspension Preparation.
Caption: Amorphous Solid Dispersion Workflow.
Caption: pH-Dependent Solubility of this compound.
References
Optimizing Selexipag concentration for maximal vasodilation in isolated arteries
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing selexipag concentration for maximal vasodilation in isolated artery experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound-induced vasodilation?
A1: this compound is a selective prostacyclin receptor (IP receptor) agonist. Its active metabolite, MRE-269 (also known as ACT-333679), binds to and activates IP receptors on vascular smooth muscle cells.[1][2][3] This activation triggers a cascade of intracellular events, leading to an increase in cyclic adenosine monophosphate (cAMP) levels.[4][5] Elevated cAMP ultimately results in smooth muscle relaxation and vasodilation.
Q2: Which is more potent for vasodilation studies: this compound or its active metabolite, MRE-269?
A2: MRE-269 is the major contributor to the pharmacological effect of this compound. In humans, the exposure to MRE-269 is approximately 3- to 4-fold higher than that of this compound, and MRE-269 is significantly more potent at activating the IP receptor. Therefore, for in vitro studies on isolated arteries, using MRE-269 directly is often preferred to elicit a direct concentration-response relationship.
Q3: What is a typical effective concentration range for this compound and MRE-269 in isolated artery studies?
A3: For this compound in isolated human pulmonary arteries, a dose-dependent vasodilation has been observed in the range of 1 pM to 30 µM, with a maximal response at 10 µM and an EC50 of 1.21 µM. For MRE-269, significant relaxation in rat small pulmonary arteries has been noted at concentrations above 10 µM. It has been shown to induce concentration-dependent vasodilation in both large and small isolated rat pulmonary arteries.
Q4: Is the endothelium required for this compound-induced vasodilation?
A4: MRE-269 has been shown to induce endothelium-independent vasodilation in rat extralobar pulmonary arteries. However, the contribution of the endothelium can vary between different prostacyclin receptor agonists and vascular beds. It is always good practice to perform experiments on both endothelium-intact and denuded vessels to fully characterize the mechanism.
Data Presentation
Table 1: this compound and MRE-269 Potency in Isolated Arteries
| Compound | Artery Type | Species | Pre-constrictor | Effective Concentration Range | EC50 / pEC50 | Maximal Response | Reference |
| This compound | Small Pulmonary Artery | Human | Prostaglandin F2α | 1 pM - 30 µM | 1.21 µM | 10 µM | |
| MRE-269 | Small Intralobar Pulmonary Artery | Rat | Not specified | > 10 µM | pEC50: 4.98 ± 0.22 | Not specified | |
| MRE-269 | Large Pulmonary Artery | Rat | Not specified | Concentration-dependent | Not specified | Not specified | |
| MRE-269 | Small Pulmonary Artery | Rat | Not specified | Concentration-dependent | Not specified | Not specified |
Experimental Protocols
Protocol 1: Isolated Artery Preparation and Mounting for Wire Myography
This protocol describes the general procedure for preparing and mounting isolated arteries for vasoreactivity studies.
Materials:
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2.
-
Dissecting microscope and tools (fine forceps, micro-scissors).
-
Wire myograph system with chamber, force transducer, and data acquisition software.
-
Tungsten wires (e.g., 25-40 µm diameter).
Procedure:
-
Tissue Harvest: Carefully dissect the desired artery (e.g., pulmonary, mesenteric) and place it immediately in ice-cold, gassed PSS.
-
Cleaning: Under a dissecting microscope, remove surrounding adipose and connective tissue from the artery.
-
Sectioning: Cut the artery into rings of 2-4 mm in length.
-
Mounting: Thread two tungsten wires through the lumen of the arterial ring.
-
Myograph Placement: Mount the wires on the jaws of the wire myograph chamber. One jaw is attached to a force transducer, and the other to a micrometer for stretching the vessel.
-
Equilibration: Fill the chamber with PSS at 37°C and allow the tissue to equilibrate for at least 30-60 minutes, washing out the chamber with fresh PSS every 15-20 minutes.
Protocol 2: Determining this compound/MRE-269-Induced Vasodilation
This protocol outlines the steps to generate a concentration-response curve for this compound or MRE-269.
Procedure:
-
Viability and Integrity Check:
-
Induce a reference contraction with a high concentration of potassium chloride (e.g., 60-120 mM KCl).
-
Wash out the KCl and allow the vessel to return to baseline.
-
(For endothelium-intact vessels) Pre-constrict the artery with a submaximal concentration of a vasoconstrictor (e.g., prostaglandin F2α, phenylephrine, U46619).
-
Once a stable plateau is reached, assess endothelial integrity by adding a vasodilator like acetylcholine. A relaxation of >60-80% indicates a healthy endothelium.
-
Wash out the agents and allow the vessel to return to baseline.
-
-
Pre-constriction: Pre-constrict the arterial ring again with the same vasoconstrictor to a stable tension (typically 50-80% of the KCl-induced contraction).
-
Cumulative Concentration-Response Curve:
-
Once the pre-constriction is stable, add this compound or MRE-269 to the chamber in a cumulative manner, starting from a low concentration (e.g., 1 pM) and increasing in logarithmic steps (e.g., to 30 µM).
-
Allow the vessel to reach a stable response at each concentration before adding the next.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-constriction tone.
-
Plot the percentage relaxation against the logarithm of the agonist concentration to generate a concentration-response curve.
-
Calculate the EC50 (the concentration of agonist that produces 50% of the maximal response).
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to vasodilation.
Caption: Experimental workflow for this compound vasodilation assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak response to vasoconstrictor (e.g., KCl, PGF2α) | - Damaged tissue during dissection or mounting.- Prolonged time between tissue harvest and experiment.- Incorrect composition or pH of PSS.- Inadequate oxygenation of PSS. | - Handle tissue gently with fine instruments.- Minimize the time the tissue is without oxygenated PSS.- Double-check the composition and pH of the PSS.- Ensure continuous gassing of the PSS with 95% O2 / 5% CO2. |
| No or weak vasodilation in response to this compound/MRE-269 | - Receptor desensitization due to prolonged exposure to agonists.- Inactive compound.- Low expression of IP receptors in the specific artery type.- Endothelial damage (if vasodilation is partially endothelium-dependent). | - Ensure adequate washout periods between drug applications.- Prepare fresh drug solutions for each experiment.- Verify the expression of IP receptors in the target tissue from literature.- Confirm endothelial integrity with an endothelium-dependent vasodilator (e.g., acetylcholine). |
| High variability between arterial rings | - Inconsistent tensioning of the vessels.- Biological variability between animals or tissue locations.- Inconsistent pre-constriction levels. | - Follow a standardized normalization procedure to set the optimal passive tension for each vessel.- Use a sufficient number of animals/replicates to account for biological variability.- Aim for a consistent level of pre-constriction (e.g., 50-80% of KCl response) across all tissues. |
| Tachyphylaxis (diminishing response to successive doses) | - A known characteristic of some prostacyclin analogs. | - this compound is reported to have a lower potential for tachyphylaxis compared to other prostacyclin analogs. However, if observed, ensure sufficient washout times and consider non-cumulative dosing protocols. |
| Unexpected vasoconstriction with this compound | - this compound's active metabolite, MRE-269, is highly selective for the IP receptor, but at very high concentrations, off-target effects on other prostanoid receptors (like vasoconstrictor EP3 receptors) could theoretically occur, although this is less likely than with less selective analogs. | - Ensure the use of appropriate concentrations within the therapeutic range.- Use a selective IP receptor antagonist to confirm the response is IP receptor-mediated. |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A comparison of vasodilation mode among this compound (NS-304; [2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide]), its active metabolite MRE-269 and various prostacyclin receptor agonists in rat, porcine and human pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Selexipag proliferation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Selexipag proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell proliferation?
This compound is a selective prostacyclin IP receptor agonist.[1][2] It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, MRE-269 (also known as ACT-333679), which is approximately 37 times more potent.[2][3] The primary mechanism of action involves binding to and activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[1] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn mediates downstream effects, including the inhibition of vascular smooth muscle cell proliferation. Therefore, in proliferation assays, this compound is expected to have an anti-proliferative effect on cell types expressing the IP receptor, such as pulmonary arterial smooth muscle cells (PASMCs).
Q2: I am not seeing an anti-proliferative effect with this compound. What could be the reason?
There are several potential reasons for this:
-
Cell Type: Ensure the cell line you are using expresses the prostacyclin (IP) receptor. This compound's anti-proliferative effects are mediated through this receptor.
-
Active Metabolite: this compound itself is a prodrug. For in vitro studies, it is often more effective to use its active metabolite, MRE-269, as cells in culture may not efficiently convert this compound to its active form.
-
Drug Concentration: The concentrations of this compound or MRE-269 may be too low. Refer to published studies for effective concentration ranges. For example, MRE-269 has shown anti-proliferative effects on PASMCs at concentrations of 0.01 µmol/L and higher.
-
Assay Sensitivity: The chosen proliferation assay may not be sensitive enough to detect subtle changes in proliferation. Consider optimizing the assay or trying an alternative method.
Q3: My results are highly variable between replicate wells. What are the common causes?
High variability in proliferation assays is a common issue. Key factors include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, drug, or assay reagents is a major source of variability. Ensure pipettes are calibrated and use reverse pipetting techniques for viscous solutions.
-
Uneven Cell Seeding: A non-homogenous cell suspension before plating can lead to different numbers of cells in each well. Mix the cell suspension thoroughly before and during plating.
-
Edge Effects: Wells on the periphery of the microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.
-
Inconsistent Incubation Times: Variations in the timing of reagent addition, especially with multi-well plates, can lead to discrepancies.
Q4: Which proliferation assay is best for use with this compound?
The choice of assay depends on your specific experimental goals, cell type, and available equipment. Commonly used assays include:
-
BrdU Assay: Measures DNA synthesis directly by detecting the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA. This method is highly specific for proliferating cells and has been successfully used to demonstrate the anti-proliferative effects of this compound's active metabolite.
-
MTT/WST-1 Assays: These are colorimetric assays that measure metabolic activity. Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (MTT or WST-1) to a colored formazan product. While widely used, these assays can be influenced by factors that alter cellular metabolism without affecting proliferation.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter provides a direct measure of cell number but can be laborious for high-throughput screening.
Troubleshooting Guide for Inconsistent Assay Results
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Reagent Contamination | Use fresh, sterile reagents. Test cell culture media for microbial contamination. |
| Incomplete Washing Steps | Ensure all wash steps in your protocol (e.g., in a BrdU ELISA) are performed thoroughly and consistently. | |
| Interference from Test Compound | This compound or its metabolite may interact with the assay reagents. Run a control with the compound in cell-free media to check for direct reduction of MTT/WST-1. | |
| Low Signal or Absorbance Readings | Insufficient Cell Number | Optimize the initial cell seeding density. Ensure cells are in the logarithmic growth phase during the assay. |
| Short Incubation Time | Increase the incubation time with the assay reagent (e.g., MTT, WST-1, BrdU) to allow for sufficient signal development. | |
| Cell Death/Toxicity | At high concentrations, this compound may induce cytotoxicity. Perform a dose-response curve and assess cell viability using a method like Trypan Blue exclusion. | |
| Inconsistent Replicates | Inaccurate Pipetting | Calibrate pipettes regularly. Use a multi-channel pipette for reagent addition to ensure consistency across the plate. |
| "Edge Effect" in Plate | Avoid using the outer wells for experiments. Fill them with sterile media or PBS to create a humidity barrier. | |
| Incomplete Solubilization of Formazan (MTT Assay) | Ensure complete dissolution of formazan crystals by adding sufficient solubilization buffer and mixing thoroughly. Consider incubating overnight. | |
| Results Don't Match Visual Observation | Altered Cellular Metabolism | Your compound may be affecting mitochondrial activity without killing the cells, leading to misleading results in MTT/WST-1 assays. Confirm results with a direct measure of proliferation (e.g., BrdU assay or cell counting). |
| Residual Enzyme Activity (WST-1 Assay) | Dead cells may retain some enzymatic activity, leading to an overestimation of viability. Ensure thorough washing if the protocol allows, or use an assay that measures membrane integrity (e.g., LDH assay). |
Quantitative Data Summary
The following table summarizes the anti-proliferative effect of this compound's active metabolite, MRE-269, on Platelet-Derived Growth Factor (PDGF)-stimulated pulmonary arterial smooth muscle cells (PASMCs) from patients with Chronic Thromboembolic Pulmonary Hypertension (CTEPH) compared to normal PASMCs.
| Cell Type | Treatment | Parameter | Value |
| CTEPH PASMCs | MRE-269 | IC₅₀ (PDGF-induced proliferation) | ~0.01 µmol/L |
| Normal PASMCs | MRE-269 | IC₅₀ (PDGF-induced proliferation) | Higher than CTEPH PASMCs |
Data adapted from Kuramoto et al. (2023). The study demonstrated that MRE-269 had a more potent anti-proliferative effect on PASMCs from CTEPH patients.
Experimental Protocols & Workflows
This compound Signaling Pathway
Caption: this compound's mechanism of action inhibiting cell proliferation.
General Proliferation Assay Workflow
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antiproliferative effect of this compound active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Selexipag in long-term cell culture experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Selexipag in long-term cell culture experiments, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its active metabolite?
A1: this compound is a selective prostacyclin receptor (IP receptor) agonist used in the treatment of pulmonary arterial hypertension. It is a prodrug that is rapidly hydrolyzed in vivo by carboxylesterases to its active metabolite, ACT-333679. This active metabolite is significantly more potent and has a longer half-life than this compound itself, making it the primary driver of the therapeutic effects.[1][2]
Q2: What are the primary concerns for this compound stability in long-term cell culture?
A2: The main concerns for this compound stability in aqueous cell culture media are chemical and enzymatic degradation. Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, and moist heat conditions.[3][4] While it is relatively stable under oxidative and photolytic stress, the physiological conditions of a cell culture incubator (37°C, neutral pH, aqueous environment) can lead to its breakdown over time.
Q3: How should I prepare and store this compound stock solutions?
A3: To ensure maximum stability, this compound stock solutions should be prepared and stored under the following conditions:
-
Solvent: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
-
Concentration: Prepare a high concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your cell culture medium (typically <0.1%).
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C and protect them from light.
Q4: How often should I replenish this compound in my long-term experiments?
A4: Due to its potential for degradation in cell culture media at 37°C, it is recommended to replenish this compound with every media change, typically every 24 to 48 hours.[5] This ensures that the cells are exposed to a consistent concentration of the active compound throughout the experiment. For very long-term studies, it is advisable to determine the stability of this compound in your specific cell culture conditions experimentally.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Diminished or inconsistent biological effect of this compound over time. | Degradation of this compound or its active metabolite in the cell culture medium. | - Increase the frequency of media and this compound replenishment to every 24 hours. - Determine the half-life of this compound and its active metabolite in your specific cell culture medium using LC-MS/MS (see Experimental Protocols). - Ensure proper storage of stock solutions (-80°C, single-use aliquots). |
| Cell metabolism of this compound. | - Measure the concentration of this compound and its active metabolite in the culture supernatant over time to assess metabolic activity. - If metabolism is rapid, consider a higher initial dosing concentration or more frequent replenishment. | |
| Adsorption of the compound to plasticware. | - Consider using low-binding plasticware for your cell culture experiments. | |
| Analytical results (e.g., HPLC, LC-MS) show unexpected peaks that increase over time. | Hydrolytic degradation of this compound. | - Maintain a stable, neutral pH in your cell culture medium. Phenol red in the medium can be used as a visual indicator of pH shifts. - If significant pH changes are observed due to cell metabolism, consider using a buffering agent or more frequent media changes. |
| Formation of degradation products. | - Characterize the degradation products using LC-MS/MS to understand the degradation pathway. - The primary degradation products under alkaline and moist heat conditions have been identified (see Data on this compound Degradation). | |
| High variability between replicate experiments. | Inconsistent preparation of this compound working solutions. | - Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. - Ensure complete dissolution of the compound in the medium before adding it to the cells. |
| Degradation of the this compound stock solution. | - Use a fresh aliquot of the stock solution for each experiment to avoid issues from repeated freeze-thaw cycles. - Periodically check the purity of the stock solution using HPLC. |
Data on this compound Degradation
| Stress Condition | Observation | Major Degradation Product (m/z) | Reference |
| Acidic (0.1N HCl) | Degradation observed | Not specified | |
| Alkaline (0.1N NaOH) | Degradation observed | 419.51 | |
| Oxidative (30% H2O2) | Stable | Not applicable | |
| Photolytic (UV light) | Stable | Not applicable | |
| Moist Heat (70°C) | Degradation observed | 454.54 |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound and its active metabolite, ACT-333679, in your specific cell culture medium using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound and ACT-333679 analytical standards
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements
-
Sterile, low-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Preparation of Working Solution: Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.
-
Aliquoting: Aliquot the solution into multiple sterile, low-binding microcentrifuge tubes.
-
Incubation: Place the tubes in a 37°C, 5% CO2 incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), remove one aliquot from the incubator.
-
Sample Storage: Immediately store the collected sample at -80°C until analysis to prevent further degradation.
-
LC-MS/MS Analysis: Analyze the concentration of this compound and ACT-333679 in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of the initial concentration of this compound and ACT-333679 remaining versus time to determine their stability profiles.
Protocol 2: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.
-
Aliquoting: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for stability testing.
Caption: Troubleshooting logic for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an efficient stability-indicating LC-MS/MS method for the analysis of this compound and characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Addressing tachyphylaxis with continuous Selexipag administration in vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with continuous Selexipag administration in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective, non-prostanoid prostacyclin receptor (IP receptor) agonist.[1][2] It is used in the treatment of pulmonary arterial hypertension (PAH).[3][4] this compound itself is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, ACT-333679, which is approximately 37 times more potent than the parent compound.[5] The binding of the active metabolite to the IP receptor on vascular smooth muscle cells and platelets triggers a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP). This leads to vasodilation, inhibition of smooth muscle cell proliferation, and prevention of platelet aggregation, which are all beneficial in managing PAH.
Q2: What is tachyphylaxis and is it a concern with continuous this compound administration?
A2: Tachyphylaxis is the rapid and short-term decrease in response to a drug after repeated administration. While continuous infusion of prostacyclin analogs has been associated with receptor internalization and tachyphylaxis in experimental settings, this compound is thought to have a lower potential for this effect. The active metabolite of this compound, ACT-333679, acts as a partial agonist at the IP receptor. This partial agonism is believed to cause less recruitment of β-arrestin and limited internalization of the IP receptor compared to full agonists like other prostacyclin analogs. Studies in rat models of hypertension have shown that this compound maintains its efficacy with repeated administration.
Q3: My animal model is showing a diminished response to this compound over time. Is this tachyphylaxis?
A3: While a diminished response could be indicative of tachyphylaxis, it is more likely due to other experimental factors, given this compound's pharmacological profile. Consider the following possibilities:
-
Disease Progression: In chronic disease models like the Sugen 5416/hypoxia-induced PAH model, the underlying pathology can progress, potentially counteracting the therapeutic effects of this compound.
-
Drug Delivery Issues: With continuous infusion systems like osmotic pumps, there can be issues with pump failure, catheter blockage, or incorrect placement, leading to inconsistent drug delivery.
-
Metabolic Changes: Alterations in the animal's metabolism over the course of the experiment could potentially affect the conversion of this compound to its active metabolite.
-
Animal Health: General deterioration in the health of the animal can impact its physiological response to the drug.
Q4: How should I properly titrate the dose of this compound in my in vivo experiments?
A4: In clinical practice, this compound is initiated at a low dose (e.g., 200 μg twice daily) and gradually increased weekly to the maximum tolerated dose (up to 1600 μg twice daily). This approach helps to manage prostacyclin-related side effects such as headache, diarrhea, and jaw pain. A similar strategy is recommended for in vivo animal studies. Start with a lower dose and increase it incrementally while closely monitoring the animals for any adverse effects. The optimal dose will depend on the specific animal model and the desired therapeutic effect.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in response between animals | Inconsistent drug administration | Verify the proper functioning of the delivery system (e.g., osmotic pumps, injection technique). Ensure accurate dosing calculations for each animal. |
| Differences in disease severity | Ensure that animals are randomized to treatment groups based on baseline disease parameters to minimize variability. | |
| Genetic drift in animal colony | Use animals from a reliable and consistent source. | |
| Sudden loss of drug effect | Failure of the drug delivery system | Check for pump failure or catheter displacement/blockage. |
| Acute health issue in the animal | Perform a thorough health check of the animal. | |
| Unexpected adverse events | Dose is too high | Reduce the dose or slow down the titration schedule. |
| Off-target effects | While this compound is selective for the IP receptor, consider potential off-target effects at very high doses. | |
| No observable therapeutic effect | Insufficient dose | The dose may be too low to elicit a significant response. Gradually increase the dose while monitoring for side effects. |
| Inappropriate animal model | Ensure that the chosen animal model is responsive to prostacyclin pathway modulation. | |
| Incorrect drug formulation/storage | Verify the correct preparation and storage of the this compound solution to ensure its stability and potency. |
Quantitative Data from In Vivo Studies
Table 1: this compound Dosing and Efficacy in a Phase II Clinical Trial
| Parameter | This compound Group | Placebo Group |
| Number of Patients | 33 | 10 |
| Dosing Regimen | 200 µg twice daily, titrated up to a maximum of 800 µg twice daily | Placebo |
| Treatment Duration | 17 weeks | 17 weeks |
| Primary Endpoint | Reduction in Pulmonary Vascular Resistance (PVR) | |
| Result | 30.3% reduction in PVR compared to placebo |
Data from Simonneau et al., as cited in.
Table 2: Dosing in the GRIPHON Phase III Clinical Trial
| Dose Category | Twice Daily Dose Range (µg) | Percentage of Patients |
| Low | 200 - 400 | 23% |
| Medium | 600 - 1,000 | 31% |
| High | 1,200 - 1,600 | 43% |
Data from the GRIPHON trial, as cited in.
Experimental Protocols
Protocol: Continuous this compound Administration in a Rat Model of PAH (Sugen 5416/Hypoxia)
This protocol provides a general framework. Specific details may need to be optimized for your laboratory conditions.
-
Animal Model Induction:
-
Use male Sprague-Dawley rats.
-
Administer a single subcutaneous injection of Sugen 5416 (20 mg/kg).
-
House the rats in a hypoxic chamber (10% O2) for 3 weeks.
-
Return the rats to normoxic conditions for at least 2 weeks to allow for the development of severe PAH.
-
-
This compound Preparation:
-
Prepare this compound solution in a vehicle appropriate for the delivery system (e.g., sterile saline, polyethylene glycol).
-
Ensure the solution is sterile if using an implantable delivery system.
-
-
Drug Administration (Continuous Infusion):
-
Surgically implant an osmotic minipump (e.g., Alzet) subcutaneously in the dorsal region of the rat under anesthesia.
-
Connect the pump to a catheter inserted into the jugular vein for intravenous delivery.
-
The pump should be filled with the this compound solution to deliver the desired dose over the planned study duration.
-
-
Monitoring and Endpoints:
-
Hemodynamics: At the end of the treatment period, measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization under anesthesia.
-
Right Ventricular Hypertrophy: After euthanasia, dissect the heart and weigh the right ventricle (RV) and the left ventricle plus septum (LV+S). Calculate the Fulton index (RV/[LV+S]) as a measure of RV hypertrophy.
-
Histopathology: Perfuse and fix the lungs to assess vascular remodeling. Perform immunohistochemistry for markers of cell proliferation (e.g., Ki-67) and fibrosis (e.g., collagen type 1).
-
Visualizations
Caption: this compound signaling pathway.
Caption: Tachyphylaxis mechanism comparison.
Caption: In vivo experimental workflow.
References
Technical Support Center: Enhancing Oral Selexipag Bioavailability in Rodent Models
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to assist in overcoming challenges associated with improving the oral bioavailability of Selexipag in rodent models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound low in rodents, particularly in rats?
A1: this compound is well-absorbed after oral administration in rats and dogs[1]. However, in rats, it undergoes extensive first-pass metabolism, where it is rapidly hydrolyzed by carboxylesterases to its active metabolite, ACT-333679 (also known as MRE-269)[1][2][3]. This results in negligible plasma concentrations of the parent drug, this compound[1]. The primary contributor to the pharmacological effect is the active metabolite.
Q2: What are the primary strategies to improve the oral bioavailability of this compound in rodent models?
A2: As this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability), the main strategies focus on enhancing its dissolution rate and apparent solubility in the gastrointestinal tract. Key approaches include:
-
Nanosuspensions/Nanocrystals: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.
-
Liposomal Formulations: Encapsulating this compound within liposomes can improve its solubility and permeability.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.
Q3: What are suitable vehicles for administering this compound suspensions to rodents via oral gavage?
A3: For a standard suspension, common vehicles for poorly soluble drugs include aqueous solutions with suspending agents like 0.5% w/v carboxymethylcellulose (CMC) or methylcellulose. For advanced formulations, the vehicle will be specific to the formulation type (e.g., water for nanosuspensions, specific buffer systems for liposomes).
Q4: We are observing high variability in plasma concentrations of the active metabolite (ACT-333679) in our rat studies. What could be the cause?
A4: High variability is a common issue with poorly soluble compounds. Potential causes include:
-
Inconsistent Formulation Homogeneity: If the this compound suspension is not uniformly mixed, each animal may receive a different effective dose.
-
Variable Gastric Emptying and GI Motility: Differences in the gastrointestinal transit time among individual animals can affect the duration and extent of drug dissolution and absorption.
-
Food Effects: The presence or absence of food can alter GI fluid composition and motility, impacting drug dissolution. Exposure to the active metabolite of this compound was found to be decreased by 27% in the presence of food in human studies.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results with this compound suspensions. | Poor aqueous solubility leading to variable wetting, dissolution, and particle agglomeration. | - Prepare the suspension fresh daily and ensure it is thoroughly mixed (e.g., using a vortex mixer and magnetic stirrer) before and during administration.- Consider using a surfactant (e.g., Tween 80) in the vehicle to improve wetting.- Switch to a bioavailability-enhancing formulation like a nanosuspension or solid dispersion for more consistent dissolution. |
| Difficulty in administering the full dose via oral gavage. | The formulation is too viscous or the drug particles are clogging the gavage needle. | - Decrease the concentration of the suspending agent if possible.- Ensure the particle size of the drug is appropriate and not forming large aggregates.- Use a gavage needle with a slightly larger gauge if appropriate for the animal's size. |
| Low or undetectable plasma levels of the parent drug, this compound. | This is expected in rats due to rapid and extensive metabolism to the active metabolite, ACT-333679. | - Focus on quantifying the active metabolite, ACT-333679, as it is the primary driver of the pharmacological effect and has a much higher plasma exposure.- Ensure your bioanalytical method is validated for both this compound and ACT-333679. |
| Precipitation of the drug in the formulation upon standing. | The drug concentration exceeds its solubility in the chosen vehicle. | - Reduce the drug concentration if the dose allows.- Use a co-solvent system (e.g., with PEG 400 or propylene glycol), ensuring the co-solvent is non-toxic at the administered volume.- Employ advanced formulation strategies like nanosuspensions or liposomes to improve stability and solubility. |
Data Presentation
While specific in vivo pharmacokinetic data for enhanced this compound formulations in rodents is limited in publicly available literature, the following table provides a hypothetical comparison based on the expected improvements from a nanoformulation strategy. This illustrates the potential enhancements in bioavailability.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound's Active Metabolite (ACT-333679) in Rats Following Oral Gavage of Different Formulations (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (0.5% CMC) | 850 | 4.0 | 7,500 | 100% (Reference) |
| Nanosuspension | 1500 | 2.5 | 13,500 | 180% |
Note: This data is hypothetical and for illustrative purposes to demonstrate the potential improvements of a nanoformulation over a standard suspension.
Experimental Protocols
Preparation of a this compound Nanosuspension (Solvent Anti-Solvent Method)
This protocol is adapted from methodologies for preparing nanosuspensions of poorly soluble drugs.
Materials:
-
This compound
-
Stabilizer (e.g., Soluplus®, Poloxamer 407, or HPMC)
-
Organic Solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
Anti-solvent (e.g., Deionized Water)
Procedure:
-
Dissolve this compound and the chosen stabilizer (e.g., at a 1:2 drug-to-stabilizer ratio) in the organic solvent to create a clear solution.
-
Place the anti-solvent (deionized water) in a beaker on a magnetic stirrer and stir at a constant speed (e.g., 1000 rpm).
-
Inject the organic solution of this compound and stabilizer into the stirring anti-solvent at a constant rate using a syringe pump.
-
Continue stirring for a specified period (e.g., 2-4 hours) at room temperature to allow for the evaporation of the organic solvent and the formation of a stable nanosuspension.
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol for Oral Gavage in Rats
Materials:
-
Rat gavage needles (16-18 gauge, 2-3 inches long with a rounded tip)
-
Syringes (1-3 mL)
-
This compound formulation
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct dosing volume (typically 5-10 mL/kg).
-
Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly with no resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in place, administer the formulation slowly and steadily.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.
Bioanalytical Method for this compound and ACT-333679 in Rat Plasma
This protocol is based on published UPLC-MS/MS methods.
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., Diazepam or a stable isotope-labeled analog).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
UPLC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific parent-to-daughter ion transitions for this compound, ACT-333679, and the internal standard.
Visualizations
Signaling Pathway
Caption: this compound is hydrolyzed to its active metabolite, which activates the IP receptor, leading to cAMP production and downstream effects.
Experimental Workflow
Caption: Workflow for a typical rodent oral bioavailability study, from formulation to pharmacokinetic analysis.
References
- 1. Pharmacokinetics of the selective prostacyclin receptor agonist this compound in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Tolerability of the Novel Oral Prostacyclin IP Receptor Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Tolerability of the Novel Oral Prostacyclin IP Receptor Agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating off-target effects of Selexipag in cellular models
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for mitigating and understanding the effects of Selexipag in cellular models.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cellular models?
A1: this compound is a prodrug that is hydrolyzed by carboxylesterases into its pharmacologically active metabolite, ACT-333679 (also known as MRE-269).[1][2] This active metabolite is a potent and selective agonist for the prostacyclin receptor (IP receptor).[3][4] The IP receptor is a Gs-protein coupled receptor (GPCR); its activation stimulates adenylyl cyclase, which increases intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[5] This signaling cascade mediates effects such as vasodilation, inhibition of smooth muscle cell proliferation, and inhibition of platelet aggregation.
Q2: Should I use this compound or its active metabolite, ACT-333679, in my experiments?
A2: For most in vitro cellular models, it is highly recommended to use the active metabolite, ACT-333679, directly. This compound requires conversion by carboxylesterases (specifically CES-1) to become fully active. Many cell lines may not express sufficient levels of these enzymes, which can lead to underestimation of the compound's potency or a complete lack of response. Using ACT-333679 bypasses this metabolic step, ensuring direct and quantifiable activation of the IP receptor. ACT-333679 is approximately 37 times more potent than this compound.
Q3: How selective is ACT-333679 for the IP receptor versus other prostanoid receptors?
A3: ACT-333679 is highly selective. It binds to the human IP receptor with high affinity (Ki of ~20 nM) and has been shown to be more than 130-fold selective for the IP receptor over other prostanoid receptors, including prostaglandin E receptors (EP₁₋₄), prostaglandin D receptor (DP₁), prostaglandin F₂ receptor (FP), and thromboxane A₂ receptor (TP). While some minimal binding to EP₂, EP₄, and DP₁ receptors has been noted at high concentrations (Ki ≥ 2.6 µM), effects observed at typical experimental concentrations are overwhelmingly mediated by the IP receptor.
Q4: What are the essential positive and negative controls for a this compound/ACT-333679 experiment?
A4:
-
Positive Controls: Use a well-characterized IP receptor agonist like Iloprost or Beraprost to confirm that the IP receptor signaling pathway is functional in your cellular model.
-
Negative Controls: To confirm that the observed effect is mediated by the IP receptor, use a selective IP receptor antagonist to block the response to ACT-333679. Another critical control is to use a parental cell line that does not express the IP receptor or to use siRNA/CRISPR to knock down the IP receptor (gene name: PTGIR) in your experimental cells.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for your compound dilutions to account for any solvent effects.
Q5: What is a recommended starting concentration range for ACT-333679 in cell-based assays?
A5: Based on its potency in various functional assays, a good starting point is to perform a dose-response curve ranging from 0.1 nM to 1 µM. The EC₅₀ for cellular relaxation in pulmonary artery smooth muscle cells (PASMCs) is approximately 4.3 nM, and the IC₅₀ for inhibiting proliferation is around 4.0 nM. The final concentration range should be optimized for your specific cell type and endpoint.
Section 2: Data Presentation
Quantitative data for this compound and its active metabolite are summarized below for easy comparison.
Table 1: Potency and Binding Affinity of this compound
| Parameter | Species/System | Value | Reference(s) |
| Binding Affinity (Ki) | Human IP Receptor | ~260 nM | |
| Functional Potency (EC₅₀) | cAMP Production (hIP-CHO cells) | ~177 nM | |
| Functional Potency (IC₅₀) | Platelet Aggregation | 5.5 µM |
Table 2: Potency and Binding Affinity of ACT-333679 (Active Metabolite)
| Parameter | Species/System | Value | Reference(s) |
| Binding Affinity (Ki) | Human IP Receptor | ~20 nM | |
| Functional Potency (EC₅₀) | Cellular Relaxation (PASMC) | 4.3 nM | |
| Functional Potency (IC₅₀) | Proliferation Inhibition (PASMC) | 4.0 nM | |
| Functional Potency (IC₅₀) | Extracellular Matrix Synthesis (PASMC) | 8.3 nM | |
| Functional Potency (IC₅₀) | Platelet Aggregation | 0.21 µM |
Section 3: Visualized Workflows and Pathways
This compound On-Target Signaling Pathway
Caption: On-target signaling pathway of this compound via the IP receptor and cAMP.
General Experimental Workflow
Caption: A generalized workflow for in vitro characterization of this compound/ACT-333679.
Troubleshooting Logic for Weak or No Cellular Response
Caption: Decision tree for troubleshooting a weak or absent response to this compound.
Section 4: Troubleshooting Guide
Problem: I am not observing a response, or the response is much weaker than expected.
-
Cause 1: Insufficient conversion of this compound to its active form.
-
Solution: As detailed in the FAQs, the most reliable solution is to switch to the active metabolite, ACT-333679, for all in vitro experiments.
-
-
Cause 2: Low or absent IP receptor expression in the cellular model.
-
Solution: Confirm the expression of the IP receptor (PTGIR) at both the mRNA (qRT-PCR) and protein (Western Blot or FACS) levels. Choose a cell line known to endogenously express the receptor or use a recombinant system (e.g., HEK293 or CHO cells overexpressing the human IP receptor).
-
-
Cause 3 (for cAMP assays): Rapid degradation of cAMP.
-
Solution: The second messenger cAMP is rapidly degraded by intracellular phosphodiesterases (PDEs). Include a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in your assay buffer to allow cAMP to accumulate to detectable levels.
-
-
Cause 4: Suboptimal compound concentration or incubation time.
-
Solution: Perform a full dose-response curve (e.g., 10-point, 3-fold dilutions) to ensure you are testing within the active range. Also, perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal stimulation time for your specific endpoint.
-
Problem: I am observing high variability between replicates or experiments.
-
Cause 1: Inconsistent cell health or number.
-
Solution: Use cells from a consistent, low passage number. Ensure a single-cell suspension before seeding and verify cell density and viability (e.g., with Trypan blue) prior to plating. Allow cells to adhere and recover for at least 24 hours before treatment.
-
-
Cause 2: Compound instability or precipitation.
-
Solution: Prepare fresh dilutions of ACT-333679 from a concentrated DMSO stock for each experiment. Visually inspect the highest concentration dilutions for any signs of precipitation. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to your cells (typically ≤ 0.5%).
-
-
Cause 3: Assay edge effects.
-
Solution: In multi-well plates, the outer wells are prone to evaporation, leading to changes in media concentration. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.
-
Problem: The compound is causing unexpected cytotoxicity.
-
Cause 1: On-target effects leading to cell cycle arrest or apoptosis.
-
Solution: The antiproliferative effects of IP receptor activation are a known on-target mechanism. If your goal is to study other pathways, you may need to reduce the compound concentration or shorten the incubation time to a point where signaling can be measured before significant antiproliferative effects occur.
-
-
Cause 2: Solvent toxicity.
-
Solution: High concentrations of DMSO can be toxic to cells. Run a vehicle-only toxicity curve to determine the maximum tolerable DMSO concentration for your cell line and ensure your experimental concentrations do not exceed this limit.
-
-
Cause 3: Off-target toxicity.
-
Solution: While ACT-333679 is highly selective, at very high concentrations (>>1 µM), off-target effects cannot be ruled out. Confirm that the cytotoxicity is blocked by an IP receptor antagonist. If it is not, the toxicity is likely independent of the IP receptor. Perform a standard cytotoxicity assay (e.g., LDH release, Annexin V/PI staining) to characterize the nature of the cell death.
-
Section 5: Key Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF-based)
This protocol is adapted for a 384-well plate format using a competitive immunoassay HTRF kit.
Materials:
-
Cells expressing the IP receptor (e.g., hIP-CHO cells).
-
Cell culture medium.
-
Assay Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
ACT-333679 and control compounds (e.g., Iloprost).
-
PDE Inhibitor (e.g., 500 µM IBMX).
-
HTRF cAMP Detection Kit (containing Eu³⁺ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).
-
Lysis Buffer (provided with kit).
-
White, opaque 384-well microplates.
-
HTRF-compatible plate reader.
Methodology:
-
Cell Plating: Seed cells into a white, opaque 384-well plate at a pre-optimized density and culture for 24-48 hours until they form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of ACT-333679 and controls in Assay Buffer containing the PDE inhibitor.
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add the compound dilutions (including vehicle and positive controls) to the corresponding wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes).
-
-
Cell Lysis & Detection:
-
Add the two HTRF detection reagents (d2-cAMP and anti-cAMP-cryptate), diluted in the kit's lysis buffer, to all wells as per the manufacturer's instructions. This step combines cell lysis and reagent addition.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Use a cAMP standard curve to convert the HTRF ratio to the concentration of cAMP produced.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
-
Protocol 2: Cell Proliferation Assay (WST-1 based)
This protocol measures the metabolic activity of cells as an indicator of proliferation.
Materials:
-
Cells of interest (e.g., Pulmonary Artery Smooth Muscle Cells).
-
Cell culture medium (consider using low-serum media to better observe antiproliferative effects).
-
ACT-333679.
-
Clear, flat-bottomed 96-well plates.
-
WST-1 or similar metabolic assay reagent (e.g., MTT, PrestoBlue).
-
Microplate reader.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) to allow room for proliferation. Let them adhere overnight.
-
Compound Treatment:
-
Remove the seeding medium and replace it with fresh medium (e.g., low-serum) containing serial dilutions of ACT-333679, vehicle control, and any other controls.
-
-
Incubation: Incubate the plate for 48-72 hours in a cell culture incubator. The exact time should be sufficient to allow for at least two cell doublings in the vehicle control group.
-
Quantification:
-
Add the WST-1 reagent to each well according to the manufacturer's protocol (typically 10 µL per 100 µL of medium).
-
Incubate for 1-4 hours at 37°C until a sufficient color change is observed.
-
Gently shake the plate to ensure a homogenous mixture.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Proliferation).
-
Plot the % Proliferation against the log of the agonist concentration and fit the data to determine the IC₅₀ value.
-
References
Technical Support Center: Selexipag Dosage in Animal Models with Hepatic Impairment
This technical support center provides guidance for researchers and scientists on adjusting Selexipag dosage in animal models with induced hepatic impairment. The following information is intended to serve as a reference for designing and troubleshooting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective prostacyclin receptor (IP receptor) agonist.[1][2][3] It mimics the action of prostacyclin, a naturally occurring substance in the body, to induce vasodilation and inhibit platelet aggregation.[1][2] Its primary use is in the treatment of pulmonary arterial hypertension (PAH).
Q2: How is this compound metabolized?
This compound is a prodrug that is rapidly hydrolyzed by carboxylesterases to its active metabolite, ACT-333679, which is approximately 37 times more potent than this compound itself. Both this compound and its active metabolite are then metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4.
Q3: How does hepatic impairment affect this compound in humans?
In human patients with hepatic impairment, the exposure to both this compound and its active metabolite is increased.
-
Mild Hepatic Impairment (Child-Pugh A): this compound exposure is increased approximately two-fold, while the active metabolite's exposure remains largely unchanged.
-
Moderate Hepatic Impairment (Child-Pugh B): this compound exposure increases four-fold, and the active metabolite's exposure doubles.
-
Severe Hepatic Impairment (Child-Pugh C): this compound use should be avoided in patients with severe hepatic impairment.
Q4: Are there established guidelines for this compound dosage adjustment in animal models with hepatic impairment?
Currently, there are no specific, peer-reviewed guidelines for adjusting this compound dosage in animal models with hepatic impairment. Researchers will need to determine appropriate dose adjustments empirically for their specific model and degree of liver injury. This guide provides a framework for that determination.
Q5: What are the common animal models of hepatic impairment used in pharmacokinetic studies?
Two commonly used and well-characterized models are:
-
Carbon Tetrachloride (CCl4)-Induced Hepatic Injury: CCl4 is a hepatotoxin that induces liver fibrosis and cirrhosis in rodents. Administration protocols can be adjusted to create varying degrees of liver damage.
-
Bile Duct Ligation (BDL): This surgical procedure obstructs the common bile duct, leading to cholestatic liver injury and fibrosis.
Troubleshooting Guide: Experimental Design and Dosage Adjustment
This guide will help you navigate the challenges of determining the correct this compound dosage in your hepatically impaired animal models.
Issue 1: Uncertainty about the initial this compound dose for a pilot study in a hepatic impairment model.
-
Recommendation: Start with a significantly reduced dose compared to what is used in healthy animals of the same species. A conservative starting point would be 25-50% of the standard dose. This approach is a general recommendation for drugs metabolized by the liver in subjects with hepatic insufficiency.
-
Rationale: Given that hepatic impairment in humans leads to a 2- to 4-fold increase in this compound exposure, a dose reduction is a critical safety measure to avoid potential toxicity from overexposure.
Issue 2: How to assess the degree of hepatic impairment in the animal model.
-
Recommendation: Before and after inducing hepatic impairment, collect blood samples to measure standard liver function markers.
-
Key Markers: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), bilirubin, and albumin.
-
Histopathology: At the end of the study, perform a histological examination of liver tissue to confirm the extent of fibrosis or cirrhosis.
-
-
Rationale: Quantifying the degree of liver damage is essential to correlate it with changes in this compound pharmacokinetics. This will help in understanding the relationship between the severity of liver disease and the required dose adjustment.
Issue 3: How to determine the pharmacokinetic profile of this compound and its active metabolite.
-
Recommendation: Conduct a pharmacokinetic (PK) study in a small group of animals with induced hepatic impairment and a control group of healthy animals.
-
Administer a single, reduced dose of this compound.
-
Collect serial blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Analyze plasma concentrations of both this compound and its active metabolite, ACT-333679, using a validated analytical method like LC-MS/MS.
-
-
Rationale: This will allow you to calculate key PK parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and clearance. Comparing these parameters between the healthy and hepatically impaired groups will quantify the impact of liver disease on drug exposure.
Issue 4: Interpreting pharmacokinetic data to adjust the dosage.
-
Recommendation:
-
Increased AUC and Cmax: If the AUC and Cmax of the active metabolite are significantly higher in the hepatically impaired group, a dose reduction is necessary for subsequent studies.
-
Decreased Clearance: A decrease in drug clearance is another indicator that the liver's metabolic capacity is compromised, necessitating a lower dose.
-
Target Exposure: Aim to adjust the dose in the hepatically impaired animals to achieve a similar plasma exposure (AUC) of the active metabolite as observed in healthy animals receiving the standard therapeutic dose.
-
-
Rationale: The goal of dose adjustment is to maintain a therapeutic drug exposure while avoiding toxicity.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize known pharmacokinetic data for this compound in humans with hepatic impairment and in healthy animals. These tables can serve as a reference for what to measure and how to present your experimental findings.
Table 1: Human Pharmacokinetic Data for this compound and its Active Metabolite (ACT-333679) in Hepatic Impairment
| Parameter | Mild Hepatic Impairment (vs. Healthy) | Moderate Hepatic Impairment (vs. Healthy) |
| This compound Exposure (AUC) | ~2-fold increase | ~4-fold increase |
| ACT-333679 Exposure (AUC) | No significant change | ~2-fold increase |
Table 2: this compound Pharmacokinetic Parameters in Healthy Animals (Example Data)
| Species | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) |
| Rat | Enter Dose | Enter Data | Enter Data | Enter Data | Enter Data |
| Mouse | Enter Dose | Enter Data | Enter Data | Enter Data | Enter Data |
| Dog | Enter Dose | Enter Data | Enter Data | Enter Data | Enter Data |
Note: Researchers should populate this table with their own experimental data.
Experimental Protocols
Protocol 1: Carbon Tetrachloride (CCl4)-Induced Hepatic Fibrosis in Rats
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g).
-
Induction Agent: Carbon tetrachloride (CCl4) diluted in olive oil or corn oil (e.g., 1:1 ratio).
-
Administration: Intraperitoneal (i.p.) injection or oral gavage. A common protocol is 1 mL/kg of the CCl4 solution administered twice weekly for 4-8 weeks to induce significant fibrosis.
-
Monitoring: Monitor animal weight and general health status regularly. Perform interim blood draws to assess liver enzyme levels.
-
Confirmation: After the induction period, confirm hepatic fibrosis through histological analysis (e.g., Masson's trichrome staining) of liver tissue.
Protocol 2: Bile Duct Ligation (BDL)-Induced Cholestasis in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Surgical Procedure:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Perform a midline laparotomy to expose the common bile duct.
-
Carefully isolate the bile duct from the surrounding tissue.
-
Ligate the bile duct in two locations with surgical silk and cut the duct between the ligatures.
-
Suture the abdominal wall and skin.
-
-
Post-Operative Care: Provide appropriate analgesia and monitor for signs of distress.
-
Development of Injury: Cholestatic liver injury and fibrosis develop over 1-4 weeks post-surgery.
-
Sham Control: A sham-operated control group should be included, where the bile duct is isolated but not ligated.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Dosage Determination.
Caption: Dosage Adjustment Decision Flowchart.
References
Technical Support Center: Validating Selexipag's Target Engagement in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to validate the target engagement of Selexipag in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its active metabolite?
This compound is a selective, non-prostanoid prostacyclin receptor (IP receptor) agonist.[1][2] It is a prodrug that is rapidly hydrolyzed by carboxylesterases to its active metabolite, ACT-333679 (also known as MRE-269).[3][4] This active metabolite is approximately 37 times more potent than this compound itself and is considered the major contributor to its pharmacological effects.[5]
Binding of ACT-333679 to the IP receptor, a G-protein coupled receptor (GPCR), activates the stimulatory G-protein (Gs). This, in turn, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP activates Protein Kinase A (PKA), leading to downstream signaling cascades that result in vasodilation, inhibition of smooth muscle cell proliferation, and anti-platelet aggregation effects.
Q2: Which preclinical models are most commonly used to evaluate this compound's efficacy?
The most common preclinical models for evaluating this compound in the context of pulmonary arterial hypertension (PAH) are rodent models that mimic the human disease pathology. These include:
-
Sugen/Hypoxia (SuHx)-Induced PAH in Rats: This model is established by a subcutaneous injection of the vascular endothelial growth factor (VEGF) receptor antagonist Sugen 5416, followed by a period of hypoxia (e.g., 10% oxygen for 3 weeks). This model develops severe PAH with vascular remodeling, including plexiform-like lesions, that closely resembles the human condition.
-
Monocrotaline (MCT)-Induced PAH in Rats: A single subcutaneous injection of monocrotaline, a pyrrolizidine alkaloid, induces pulmonary endothelial injury, leading to the development of PAH over several weeks.
Q3: What are the key in vitro assays to confirm this compound's target engagement?
The primary in vitro assays to validate this compound's interaction with the IP receptor and its functional consequences are:
-
Radioligand Binding Assays: These assays determine the binding affinity (Ki) of this compound and ACT-333679 to the IP receptor. Competition binding assays are typically performed using a radiolabeled ligand (e.g., [³H]-iloprost) and cell membranes expressing the human IP receptor.
-
cAMP Accumulation Assays: These functional assays measure the increase in intracellular cAMP levels in response to this compound or ACT-333679 stimulation in cells expressing the IP receptor (e.g., CHO-K1 or HEK293 cells). This confirms that receptor binding translates into downstream signaling.
-
Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation Assays: These assays assess the anti-proliferative effects of this compound's active metabolite on PASMCs isolated from patients with pulmonary hypertension, providing a disease-relevant functional readout.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its active metabolite, ACT-333679, from preclinical studies.
Table 1: In Vitro Potency and Binding Affinity
| Compound | Assay | Cell Line/System | Parameter | Value | Reference(s) |
| This compound | cAMP Accumulation | CHO cells (human IP receptor) | EC₅₀ | 177 nM | |
| ACT-333679 | cAMP Accumulation | CHO cells (human IP receptor) | EC₅₀ | 11 nM | |
| This compound | Radioligand Binding | Human IP receptor | Kᵢ | 260 nM | |
| ACT-333679 | Radioligand Binding | Human IP receptor | Kᵢ | 20 nM | |
| ACT-333679 | Cellular Relaxation | Rat Pulmonary Artery Smooth Muscle Cells | EC₅₀ | 4.3 nM | |
| ACT-333679 | Cell Proliferation Inhibition | Rat Pulmonary Artery Smooth Muscle Cells | IC₅₀ | 4.0 nM |
Table 2: In Vivo Efficacy in Sugen/Hypoxia Rat Model of PAH
| Treatment | Dose | Duration | Key Finding | Reference(s) |
| This compound | 10 or 30 mg/kg (oral, twice daily) | 3 weeks (early-stage) | Significant improvement in RVSP and RV hypertrophy. | |
| This compound | 30 mg/kg (oral, twice daily) | 3 weeks (late-stage) | Significant improvement in RVSP, RV hypertrophy, and occlusive vascular remodeling. | |
| This compound | 30 mg/kg (oral, twice daily) | 21 days | Reduced mortality in Fischer rats. |
Signaling Pathways and Experimental Workflows
References
- 1. The selective PGI2 receptor agonist this compound ameliorates Sugen 5416/hypoxia-induced pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antiproliferative effect of this compound active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Modeling of this compound Pharmacokinetics and Clinical Response Parameters in Patients With Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Efficacy Showdown: Selexipag vs. Treprostinil in Models of Pulmonary Hypertension
For researchers and drug development professionals navigating the landscape of pulmonary arterial hypertension (PAH) therapeutics, understanding the preclinical performance of prostacyclin pathway agonists is paramount. This guide provides an objective comparison of Selexipag and Treprostinil, two key players in this class, by summarizing key experimental data from established preclinical models of PAH.
At a Glance: Key Differences
| Feature | This compound | Treprostinil |
| Target | Selective agonist for the prostacyclin (IP) receptor.[1] | Non-selective prostacyclin analogue with high affinity for IP, DP1, and EP2 receptors.[2] |
| Active Form | Prodrug, rapidly hydrolyzed to its active metabolite, ACT-333679. | Active as administered. |
| Administration | Oral. | Subcutaneous, intravenous, inhaled, and oral formulations available.[3] |
Signaling Pathways
Both this compound and Treprostinil exert their therapeutic effects by activating the prostacyclin signaling cascade, leading to vasodilation and inhibition of smooth muscle cell proliferation. However, their receptor selectivity differs, which may influence their overall biological activity.
References
Validating the selectivity of Selexipag for the IP receptor over other prostanoid receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Selexipag's selectivity for the prostacyclin receptor (IP receptor) over other prostanoid receptor subtypes. The data presented herein, supported by detailed experimental protocols, substantiates the high selectivity of this compound's active metabolite, ACT-333679, for the IP receptor, a key attribute in its therapeutic efficacy for Pulmonary Arterial Hypertension (PAH).
This compound is a non-prostanoid IP receptor agonist that, upon oral administration, is rapidly hydrolyzed to its active metabolite, ACT-333679 (also known as MRE-269).[1][2] This active form is responsible for the majority of the therapeutic effect.[3] The high selectivity of ACT-333679 for the IP receptor is a critical feature, as off-target activation of other prostanoid receptors can lead to undesirable side effects.[4][5] For instance, activation of EP1 and TP receptors can cause vasoconstriction, while EP3 receptor activation has been linked to gastrointestinal side effects.
Quantitative Comparison of Receptor Binding Affinity and Functional Potency
The selectivity of ACT-333679 has been quantified through extensive in vitro pharmacological studies. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of ACT-333679 at various human prostanoid receptors.
Table 1: Binding Affinity (Ki) of ACT-333679 for Human Prostanoid Receptors
| Receptor Subtype | Ligand | Binding Affinity (Ki) [nM] | Selectivity Ratio (Ki other receptor / Ki IP receptor) |
| IP | ACT-333679 | 20 | - |
| EP1 | ACT-333679 | >10,000 | >500 |
| EP2 | ACT-333679 | ≥2,600 | ≥130 |
| EP3 | ACT-333679 | >10,000 | >500 |
| EP4 | ACT-333679 | ≥2,600 | ≥130 |
| DP1 | ACT-333679 | ≥2,600 | ≥130 |
| FP | ACT-333679 | >10,000 | >500 |
| TP | ACT-333679 | >10,000 | >500 |
Data presented as > or ≥ indicate that the binding affinity was beyond the tested concentration range, signifying very low affinity.
Table 2: Functional Activity (EC50/IC50) of ACT-333679 at Human Prostanoid Receptors
| Assay Type | Receptor | Ligand | Potency (EC50/IC50) [nM] |
| cAMP Accumulation | IP | ACT-333679 | 11 |
| PASMC Relaxation | IP | ACT-333679 | 4.3 |
| PASMC Proliferation Inhibition | IP | ACT-333679 | 2.9 |
| Membrane Hyperpolarization | IP | ACT-333679 | 32 |
PASMC: Pulmonary Arterial Smooth Muscle Cells
The data clearly demonstrates that ACT-333679 possesses a high affinity and potency for the IP receptor, with significantly lower affinity (over 130-fold) for other prostanoid receptors.
Experimental Protocols
The determination of this compound's selectivity profile relies on robust in vitro assays. Below are detailed methodologies for the key experiments cited.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
a) Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human prostanoid receptor of interest (IP, EP1-4, DP, FP, or TP) are cultured to confluence.
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
b) Binding Assay Protocol:
-
The assay is performed in a 96-well plate format.
-
To each well, add the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-iloprost for the IP receptor), and varying concentrations of the unlabeled test compound (ACT-333679).
-
Total binding is determined in the absence of the competitor, while non-specific binding is measured in the presence of a high concentration of a known, unlabeled ligand.
-
The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
c) Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger in G-protein coupled receptor signaling.
a) Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells or HEK293 cells stably expressing the human prostanoid receptor of interest are cultured in appropriate media.
-
Cells are seeded into 96-well or 384-well plates and grown to a suitable confluency.
b) Assay Protocol:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Cells are then incubated with varying concentrations of the test compound (ACT-333679) for a specified period (e.g., 15-30 minutes) at 37°C.
-
For Gi-coupled receptors, cells are co-stimulated with forskolin to induce cAMP production, and the inhibitory effect of the test compound is measured.
-
The reaction is stopped by lysing the cells.
c) cAMP Quantification:
-
The intracellular cAMP levels are quantified using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a bioluminescent reporter gene assay.
-
A standard curve with known concentrations of cAMP is generated to determine the cAMP concentration in the cell lysates.
d) Data Analysis:
-
The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by plotting the cAMP concentration against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Pathways and Protocols
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Prostanoid Receptor Signaling Pathways.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. This compound in the management of pulmonary arterial hypertension: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Selexipag's Efficacy in Preclinical Models of Pulmonary Arterial Hypertension
A Comparative Guide for Researchers
This guide provides an objective comparison of the effects of Selexipag, a selective prostacyclin IP receptor agonist, across different animal models of Pulmonary Arterial Hypertension (PAH). The data presented here, compiled from preclinical studies, offers valuable insights for researchers, scientists, and professionals involved in drug development for PAH. We will delve into the quantitative effects of this compound on key disease indicators, detail the experimental protocols used, and visualize the underlying biological pathways and experimental workflows.
Pulmonary Arterial Hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death.[1] Animal models are crucial for understanding the pathophysiology of PAH and for the preclinical evaluation of new therapies.[2] The two most widely used models are the Monocrotaline (MCT) rat model and the Sugen 5416/Hypoxia (SuHx) rat model. The MCT model, induced by a single injection of monocrotaline, is known for its simplicity and reproducibility, causing pulmonary vascular remodeling and right ventricular hypertrophy.[2][3] The SuHx model, which combines the administration of a vascular endothelial growth factor (VEGF) receptor inhibitor (Sugen 5416) with chronic hypoxia, more closely mimics the complex vascular lesions, including plexiform lesions, observed in human PAH.[4]
This compound, and its active metabolite ACT-333679, have demonstrated significant therapeutic potential in these models by targeting the prostacyclin pathway. This pathway is often dysfunctional in PAH patients, leading to vasoconstriction and vascular remodeling. This compound's activation of the IP receptor leads to vasodilation, inhibition of vascular smooth muscle cell proliferation, and prevention of platelet aggregation.
Quantitative Comparison of this compound's Effects
The following tables summarize the key quantitative data from preclinical studies, demonstrating this compound's impact on hemodynamic parameters, right ventricular hypertrophy, and pulmonary vascular remodeling in both the MCT and SuHx rat models of PAH.
Table 1: Effects of this compound on Hemodynamics and Right Ventricular Hypertrophy
| Animal Model | Parameter | Control Group | PAH Model (Vehicle) | This compound-Treated Group | Reference |
| Sugen/Hypoxia Rat | Right Ventricular Systolic Pressure (RVSP) (mmHg) | 27.5 ± 1.1 | 75.3 ± 4.5 | 49.8 ± 3.5 (30 mg/kg/day) | |
| Right Ventricular Hypertrophy (RV/LV+S) | 0.24 ± 0.01 | 0.59 ± 0.02 | 0.43 ± 0.02 (30 mg/kg/day) | ||
| Monocrotaline Rat | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Not Reported | Lower than SuHx | This compound lowered RVSP | |
| Right Ventricular Hypertrophy (RV/LV+S) | Not Reported | Increased | This compound reduced RV hypertrophy |
RV/LV+S: Ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton's Index).
Table 2: Effects of this compound on Pulmonary Vascular Remodeling
| Animal Model | Parameter | PAH Model (Vehicle) | This compound-Treated Group | Reference |
| Sugen/Hypoxia Rat | Medial Wall Thickness (% of vessel diameter) | Significantly Increased | Attenuated | |
| Occlusive Lesions (% of vessels) | Significantly Increased | Attenuated | ||
| Monocrotaline Rat | Pulmonary Artery Wall Thickness | Increased | Reduced |
Signaling Pathway and Experimental Workflows
To better understand the mechanism of action and the experimental context of these findings, the following diagrams illustrate the prostacyclin signaling pathway targeted by this compound and a typical workflow for a preclinical PAH study.
Caption: this compound's mechanism of action via the prostacyclin signaling pathway.
Caption: A generalized experimental workflow for preclinical evaluation of this compound in PAH models.
Detailed Experimental Protocols
A clear understanding of the experimental methodologies is essential for interpreting the presented data and for designing future studies.
Monocrotaline (MCT)-Induced PAH Model
-
Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg) is administered to adult male rats (e.g., Sprague-Dawley or Wistar).
-
Disease Development: PAH develops progressively over a period of 3 to 4 weeks, characterized by increased right ventricular systolic pressure (RVSP), right ventricular hypertrophy, and pulmonary vascular remodeling.
-
Treatment: this compound or vehicle is typically administered daily via oral gavage, starting at a predetermined time point after MCT injection.
-
Endpoint Assessment: At the end of the study period, animals are euthanized for endpoint analysis.
Sugen 5416/Hypoxia (SuHx)-Induced PAH Model
-
Induction: This model involves a single subcutaneous injection of the VEGF receptor inhibitor Sugen 5416 (SU5416; typically 20 mg/kg) followed by exposure to chronic normobaric hypoxia (e.g., 10% O2) for a period of 3 weeks.
-
Disease Development: This protocol induces a more severe form of PAH that closely resembles the human disease, including the formation of complex vascular lesions.
-
Treatment: Following the hypoxia exposure, animals are returned to normoxia, and treatment with this compound or vehicle is initiated.
-
Endpoint Assessment: Endpoints are assessed after a defined treatment period.
Key Endpoint Assessment Methodologies
-
Hemodynamic Measurements: Right ventricular systolic pressure (RVSP) is measured invasively via right heart catheterization in anesthetized animals.
-
Right Ventricular Hypertrophy (RVH): RVH is assessed by measuring the ratio of the right ventricular free wall weight to the weight of the left ventricle plus the septum (RV/LV+S), known as the Fulton's Index.
-
Pulmonary Vascular Remodeling: Lungs are harvested, fixed, and sectioned for histological analysis. Medial wall thickness of small pulmonary arteries is quantified using morphometric analysis of stained tissue sections (e.g., Hematoxylin and Eosin, or smooth muscle actin staining). The percentage of occluded vessels can also be determined.
Comparison with Other Prostacyclin Analogs
Studies in the SuHx rat model have compared the efficacy of this compound with other prostacyclin receptor agonists like iloprost and treprostinil. While all three agents showed improvements in hemodynamics, this compound was notably more effective at improving occlusive vascular remodeling. This suggests that the potent and selective activation of the prostacyclin receptor by this compound may confer additional benefits beyond vasodilation.
Conclusion
The preclinical data from both the monocrotaline and the more severe Sugen/hypoxia-induced PAH models consistently demonstrate the therapeutic efficacy of this compound. It effectively reduces pulmonary artery pressure, mitigates right ventricular hypertrophy, and, importantly, attenuates the pathological remodeling of the pulmonary vasculature. These findings in well-established animal models provide a strong rationale for the clinical use of this compound in the treatment of human PAH. The detailed protocols and comparative data presented in this guide are intended to aid researchers in the design and interpretation of future studies aimed at further elucidating the therapeutic potential of targeting the prostacyclin pathway in PAH.
References
- 1. The selective PGI2 receptor agonist this compound ameliorates Sugen 5416/hypoxia-induced pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. The selective PGI2 receptor agonist this compound ameliorates Sugen 5416/hypoxia-induced pulmonary arterial hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]
Selexipag's effect on gene expression compared to other prostacyclin analogs
A detailed comparison of selexipag and other prostacyclin analogs reveals distinct effects on gene expression, offering insights for therapeutic development in pulmonary arterial hypertension and other vascular diseases.
This guide provides a comprehensive analysis of the gene expression changes induced by this compound, a selective prostacyclin IP receptor agonist, in comparison to other prostacyclin analogs such as iloprost, treprostinil, and beraprost. For researchers, scientists, and drug development professionals, understanding these differential effects is crucial for elucidating mechanisms of action and identifying novel therapeutic targets.
Differentiated Signaling and Receptor Selectivity
This compound stands apart from traditional prostacyclin analogs due to its high selectivity for the prostacyclin receptor (IP receptor)[1]. While all these compounds ultimately aim to increase intracellular cyclic adenosine monophosphate (cAMP) levels, leading to vasodilation and anti-proliferative effects, their receptor binding profiles differ[2][3][4]. This compound and its active metabolite, ACT-333679, are highly selective for the IP receptor[5]. In contrast, other prostacyclin analogs like treprostinil and iloprost can also interact with other prostanoid receptors, such as the prostaglandin E2 receptor (EP receptors) and prostaglandin D2 receptor (DP receptor). Beraprost has also been shown to exert some of its effects through cross-binding to the EP4 receptor. This difference in selectivity is a key factor that likely contributes to the distinct gene expression profiles observed with these agents.
Comparative Analysis of Gene Expression Changes
The following tables summarize the key findings on the effects of this compound and other prostacyclin analogs on gene expression, based on available experimental data. Due to the variability in experimental models and cell types, a direct comparison of fold changes is not always feasible. Instead, the focus is on the key regulated genes and pathways.
This compound
This compound, through its active metabolite MRE-269, has been shown to modulate the expression of genes involved in cell proliferation and differentiation in pulmonary arterial smooth muscle cells (PASMCs).
| Cell Type | Key Regulated Genes | Direction of Regulation | Experimental Method | Reference |
| Human PASMCs (from CTEPH patients) | ID1, ID3 | Upregulated | RNA sequencing |
Iloprost
Iloprost has demonstrated a broad impact on the gene expression profile of endothelial cells, particularly affecting pathways related to apoptosis and angiogenesis.
| Cell Type | Key Regulated Genes/Pathways | Direction of Regulation | Experimental Method | Reference |
| Human Circulating Endothelial Cells (from SSc patients) | Genes involved in apoptosis and angiogenesis | Modulated | Microarray | |
| Human Endometrial Cells | Basic fibroblast growth factor, angiopoietin-1, angiopoietin-2 | Upregulated | Not specified |
Treprostinil
Studies on treprostinil suggest its involvement in regulating genes related to extracellular matrix remodeling and cell cycle control in PASMCs.
| Cell Type | Key Regulated Genes/Pathways | Direction of Regulation | Experimental Method | Reference |
| Human PASMCs (from PAH patients) | TGF-β1, CTGF | Downregulated (secretion) | ELISA, PCR | |
| Human PASMCs (from PAH patients) | C/EBP-α, p21 | Upregulated | Not specified | |
| Mesenchymal Stem Cells | VEGF-A | Upregulated (production) | Not specified |
Beraprost
Beraprost has been shown to influence the expression of genes involved in vascular function, cell proliferation, and inflammation.
| Cell Type | Key Regulated Genes | Direction of Regulation | Experimental Method | Reference |
| Rat Aortic Smooth Muscle Cells | PPARδ, iNOS | Upregulated | Not specified | |
| Vascular Smooth Muscle Cells | VEGF | Upregulated | Not specified | |
| Vascular Smooth Muscle Cells | PAI-1 | Downregulated | Not specified | |
| Vascular Smooth Muscle Cells | p27(Kip1) | Maintained (prevented downregulation) | Not specified | |
| Rat Pulmonary Arteries | Kv channel genes (Kv1.5, Kv1.2, Kv2.1) | Upregulated (restored expression) | Not specified |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.
This compound (MRE-269) Gene Expression Analysis in Human PASMCs
-
Cell Culture: Primary human pulmonary arterial smooth muscle cells (PASMCs) from patients with chronic thromboembolic pulmonary hypertension (CTEPH) were cultured on collagen type I coated plates.
-
Drug Treatment: For gene expression analysis, cell growth was arrested by incubation in a starvation medium for 48 hours. The cells were then treated with the active metabolite of this compound, MRE-269.
-
RNA Extraction: Total RNA was extracted from the treated cells using the NucleoSpin RNA Kit.
-
Gene Expression Analysis: RNA sequencing (RNA-seq) was performed to analyze the global changes in gene expression. The results were validated by real-time quantitative polymerase chain reaction (RT-qPCR) for specific genes of interest, with normalization to the housekeeping gene ACTB.
References
In Vitro Showdown: Selexipag and Other IP Agonists Face Off in Anti-Inflammatory Properties
For Immediate Release
A comprehensive in vitro comparison reveals nuances in the anti-inflammatory profiles of Selexipag and other prostacyclin (IP) receptor agonists. This guide provides researchers, scientists, and drug development professionals with a side-by-side analysis of their effects on key inflammatory pathways, supported by experimental data and detailed protocols.
The activation of the prostacyclin (IP) receptor is a well-established therapeutic strategy for conditions like pulmonary arterial hypertension (PAH), primarily due to its vasodilatory effects. However, the anti-inflammatory properties of IP receptor agonists are increasingly recognized as crucial to their mechanism of action. This guide delves into the in vitro anti-inflammatory characteristics of the selective IP agonist this compound, and its active metabolite ACT-333679, alongside other established IP agonists: Iloprost, Beraprost, and Treprostinil.
Key Findings:
A pivotal study by Gatfield et al. (2017) provides a head-to-head comparison of these IP agonists in human pulmonary arterial smooth muscle cells (PASMCs), a key cell type in the pathology of inflammatory vascular diseases. The data highlights differences in their potency and efficacy in stimulating the cyclic adenosine monophosphate (cAMP) signaling pathway, a critical second messenger with anti-inflammatory properties.
Data Presentation: Comparative Efficacy of IP Agonists
The following tables summarize the quantitative data from in vitro studies, offering a clear comparison of the potencies of this compound's active metabolite (ACT-333679), Iloprost, Beraprost, and Treprostinil.
Table 1: Potency of IP Receptor Agonists in cAMP Accumulation in Human PASMCs [1][2]
| Compound | EC50 (nM) for cAMP Accumulation | Maximal Efficacy (Emax) Compared to Iloprost |
| ACT-333679 | 214 | Partial Agonist (~56%) |
| Iloprost | 16 | Full Agonist (~100%) |
| Beraprost | Not explicitly stated in direct comparison | Full Agonist (~100%) |
| Treprostinil | Not explicitly stated in direct comparison | Full Agonist (~100%) |
Table 2: Inhibitory Potency of IP Receptor Agonists on Proliferation of Human PASMCs [1][2]
| Compound | IC50 (nM) for Inhibition of Cell Proliferation |
| ACT-333679 | 4.0 |
| Iloprost | Not explicitly stated in direct comparison |
Table 3: Inhibitory Potency of ACT-333679 on Extracellular Matrix Synthesis in Human PASMCs [1]
| Compound | IC50 (nM) for Inhibition of Extracellular Matrix Synthesis |
| ACT-333679 | 8.3 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: IP Receptor Signaling Pathway for Anti-inflammatory Effects.
Caption: Experimental Workflow for In Vitro Comparison.
Experimental Protocols
cAMP Accumulation Assay
This assay is fundamental to understanding the primary signaling mechanism of IP receptor agonists.
Objective: To quantify the intracellular accumulation of cAMP in response to stimulation by this compound, Iloprost, Beraprost, and Treprostinil.
Methodology:
-
Cell Culture: Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) are cultured in appropriate media and conditions until they reach a suitable confluency.
-
Cell Seeding: Cells are harvested and seeded into 96-well or 384-well plates at a predetermined density and allowed to adhere overnight.
-
Agonist Preparation: A series of dilutions of each IP agonist (this compound's active metabolite ACT-333679, Iloprost, Beraprost, Treprostinil) are prepared in a suitable assay buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Cell Treatment: The culture medium is removed from the cells, and the prepared agonist dilutions are added to the respective wells. A negative control (buffer only) is also included. The plate is then incubated for a specified period (e.g., 30 minutes) at room temperature or 37°C.
-
Cell Lysis and Detection: Following incubation, a lysis buffer containing detection reagents is added to each well. Commercially available cAMP assay kits, often based on competitive immunoassay principles like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA, are used for detection.
-
Data Analysis: The signal generated is inversely proportional to the amount of cAMP produced by the cells. A standard curve is generated using known concentrations of cAMP. The cAMP concentration in the samples is then interpolated from the standard curve. Dose-response curves are plotted, and EC50 values (the concentration of an agonist that gives half-maximal response) are calculated using a four-parameter logistic equation.
Cytokine Release Assay (TNF-α and IL-6)
This assay directly measures the anti-inflammatory effect of the IP agonists by quantifying the inhibition of pro-inflammatory cytokine production.
Objective: To measure the inhibitory effect of this compound, Iloprost, Beraprost, and Treprostinil on the release of TNF-α and IL-6 from immune cells stimulated with an inflammatory agent.
Methodology:
-
Cell Isolation and Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque). Alternatively, macrophage cell lines (e.g., RAW 264.7) can be used.
-
Cell Seeding: The isolated PBMCs or cultured macrophages are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 to 2.5 x 10^5 cells/well) in a suitable culture medium.
-
Pre-treatment with IP Agonists: Cells are pre-incubated with various concentrations of the IP agonists for a defined period (e.g., 1 hour).
-
Inflammatory Stimulation: Following pre-treatment, cells are stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS), to induce the production and release of TNF-α and IL-6. An unstimulated control and a vehicle control (LPS stimulation without agonist treatment) are included. The plates are then incubated for a specified duration (e.g., 18-24 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free culture supernatants are carefully collected.
-
Cytokine Quantification (ELISA): The concentrations of TNF-α and IL-6 in the supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding the collected supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: A standard curve is generated from the absorbance values of the known cytokine standards. The concentrations of TNF-α and IL-6 in the samples are determined from this curve. The percentage inhibition of cytokine release for each agonist concentration is calculated relative to the vehicle control, and IC50 values (the concentration of an inhibitor that causes 50% inhibition) are determined.
Discussion of Comparative In Vitro Anti-inflammatory Properties
The available in vitro data indicates that while all the tested IP agonists exert anti-inflammatory effects, primarily through the cAMP pathway, there are notable differences in their pharmacological profiles.
This compound's active metabolite, ACT-333679, acts as a partial agonist for cAMP accumulation in human PASMCs, whereas Iloprost, Beraprost, and Treprostinil are full agonists. This distinction in receptor-proximal signaling may have implications for long-term treatment, potentially leading to less receptor desensitization and internalization with this compound compared to the other agonists. Despite its partial agonism in cAMP induction, ACT-333679 demonstrates potent functional antagonism of pro-proliferative and pro-fibrotic pathways in PASMCs, with IC50 values in the low nanomolar range for inhibiting cell proliferation and extracellular matrix synthesis.
Conclusion
This in vitro comparison provides valuable insights into the anti-inflammatory properties of this compound and other IP agonists. This compound, through its active metabolite, presents a unique pharmacological profile as a potent anti-proliferative and anti-fibrotic agent with partial agonism for cAMP accumulation. This may offer a distinct therapeutic advantage in chronic inflammatory conditions. Further head-to-head in vitro studies focusing on a broader range of inflammatory markers and cell types are warranted to fully elucidate the comparative anti-inflammatory efficacy of these important therapeutic agents.
References
Synergistic Effects of Selexipag and Phosphodiesterase-5 Inhibitors in Pulmonary Arterial Hypertension: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the synergistic effects of combining Selexipag with phosphodiesterase-5 (PDE5) inhibitors for the treatment of Pulmonary Arterial Hypertension (PAH). By targeting two distinct and crucial signaling pathways involved in the pathophysiology of PAH, this combination therapy offers a promising approach to improving patient outcomes. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological mechanisms.
Introduction: Targeting Complementary Pathways
Pulmonary Arterial Hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. The three primary pathways targeted in PAH therapy are the endothelin pathway, the nitric oxide (NO) pathway, and the prostacyclin pathway. This compound, a selective prostacyclin IP receptor agonist, and PDE5 inhibitors, which act on the NO pathway, represent two key therapeutic classes. Their distinct mechanisms of action provide a strong rationale for their combined use to achieve synergistic effects.
This compound and its active metabolite activate the prostacyclin receptor, leading to vasodilation and inhibition of vascular smooth muscle cell proliferation.[1][2] PDE5 inhibitors , such as sildenafil and tadalafil, prevent the breakdown of cyclic guanosine monophosphate (cGMP), a downstream messenger of nitric oxide, resulting in vasodilation of the pulmonary vasculature.[3][4]
Signaling Pathways and Synergistic Action
The synergistic effect of this compound and PDE5 inhibitors stems from their concurrent action on two separate but complementary signaling cascades that both promote vasodilation and inhibit vascular remodeling.
Experimental Evidence: The GRIPHON Trial
The landmark GRIPHON (Prostacyclin (PGI2) Receptor Agonist In Pulmonary Arterial Hypertension) trial was a multicenter, double-blind, placebo-controlled, event-driven Phase 3 study that evaluated the efficacy and safety of this compound in patients with PAH.[5] A significant portion of the enrolled patients were already on background therapy with a PDE5 inhibitor, allowing for a robust assessment of the combination's synergistic effects.
Experimental Protocol: GRIPHON Trial Overview
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: Adult patients with symptomatic PAH (WHO Functional Class II-III). Patients could be treatment-naïve or on stable doses of endothelin receptor antagonists (ERAs) and/or PDE5 inhibitors.
-
Intervention: Patients were randomized to receive either this compound or a placebo. The dose of this compound was individually uptitrated to the highest tolerated dose, up to a maximum of 1600 µg twice daily.
-
Primary Endpoint: The primary composite endpoint was the time to the first morbidity or mortality event, which included death from any cause, hospitalization for worsening PAH, initiation of parenteral prostanoid therapy or chronic oxygen therapy, or other disease progression events.
-
Key Secondary and Exploratory Endpoints: Change from baseline in 6-minute walk distance (6MWD), change in WHO Functional Class, and change in N-terminal pro-brain natriuretic peptide (NT-proBNP) levels. Hemodynamic parameters were assessed in a subset of patients.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the GRIPHON trial and other relevant studies, focusing on the comparison between this compound in combination with PDE5 inhibitors and PDE5 inhibitor monotherapy (or dual therapy with an ERA).
Clinical Efficacy Outcomes
The primary endpoint of the GRIPHON trial was a composite of morbidity and mortality events. The addition of this compound to background therapy, including PDE5 inhibitors, demonstrated a significant reduction in the risk of these events.
Table 1: Primary Endpoint Events in Patients on Background PDE5i Therapy in the GRIPHON Trial
| Outcome | This compound + PDE5i | Placebo + PDE5i | Hazard Ratio (99% CI) |
| Morbidity/Mortality Event | 27.0% | 41.6% | 0.60 (0.46–0.78) |
Data adapted from the overall GRIPHON trial results, which showed a consistent treatment effect across subgroups, including those on PDE5i monotherapy at baseline.
Table 2: Change in 6-Minute Walk Distance (6MWD) at Week 26 in the GRIPHON Trial
| Patient Subgroup | Median Change from Baseline (meters) | Treatment Effect (this compound vs. Placebo) |
| Overall Population | ||
| This compound | +4 | 12 m (99% CI: 1 to 24) |
| Placebo | -9 | |
| Patients on background PDE5i therapy | ||
| This compound | - | 17.0 m |
| Placebo | - |
Note: Specific baseline and change values for the PDE5i subgroup were not detailed in the provided search results, but the treatment effect was reported.
Hemodynamic Parameters
Table 3: Hemodynamic Improvements with Initial Combination Therapy vs. Monotherapy
| Parameter | Initial Combination Therapy | Monotherapy | Mean Difference (95% CI) |
| Pulmonary Vascular Resistance (PVR), Wood Units | - | - | -4.2 (-6.1 to -2.4) |
| Mean Pulmonary Artery Pressure (mPAP), mmHg | - | - | -6.7 (-8.6 to -4.8) |
| Cardiac Index (CI), L/min/m² | - | - | +0.4 (0.2 to 0.6) |
Data from a meta-analysis of controlled studies comparing initial combination therapy to monotherapy. These values represent the additional benefit of combination therapy.
Experimental Workflow
The workflow for assessing the synergistic effects in a clinical trial setting like the GRIPHON study is a multi-step process.
Conclusion
The available evidence, primarily from the robust GRIPHON trial, strongly supports the synergistic effect of adding this compound to a therapeutic regimen that includes a PDE5 inhibitor for patients with PAH. This combination therapy leads to a significant reduction in the risk of clinical worsening events and improvements in exercise capacity. The distinct and complementary mechanisms of action of these two drug classes provide a solid biological basis for this observed synergy. Future research should continue to explore the long-term benefits and optimal timing for the initiation of this combination therapy to maximize patient outcomes.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Combination therapy in pulmonary arterial hypertension: recent accomplishments and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-based triple combination therapy improves prognosis in Chinese pulmonary arterial hypertension patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Therapy in Pulmonary Arterial Hypertension—Targeting the Nitric Oxide and Prostacyclin Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Prostacyclin Pathway with this compound in Patients with Pulmonary Arterial Hypertension Receiving Double Combination Therapy: Insights from the Randomized Controlled GRIPHON Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Selexipag: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Selexipag, a prostacyclin receptor agonist. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. This compound, due to its toxicological properties, must be managed as a hazardous chemical waste.
Procedural Overview
The disposal of this compound and its associated waste must adhere to the guidelines established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Improper disposal, such as in regular trash or down the sanitary sewer, is prohibited.
Step 1: Hazard Assessment and Waste Classification
Before disposal, it is crucial to assess the hazards associated with this compound. The Safety Data Sheet (SDS) indicates that this compound is harmful if swallowed and may cause organ damage through prolonged or repeated exposure. Therefore, all this compound waste, including pure compounds, contaminated labware, and personal protective equipment (PPE), must be classified as hazardous waste.
Step 2: Required Personal Protective Equipment (PPE)
All personnel handling this compound for disposal must wear appropriate PPE to prevent exposure. This includes:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat or other protective clothing.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a laboratory fume hood, to prevent the formation of dust and aerosols.
Step 3: Waste Segregation and Containerization
Proper segregation of hazardous waste is critical.
-
Solid Waste: Dispose of dry, solid this compound in its original container or a new, compatible container that can be securely sealed. Contaminated items such as gloves, wipes, and bench paper should be collected in a designated, leak-proof plastic bag or container.
-
Liquid Waste: Solutions containing this compound should be collected in a compatible, leak-proof, and shatter-resistant container. Do not mix this compound waste with other incompatible chemical waste streams.
-
Sharps Waste: Chemically contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated, puncture-resistant sharps container labeled as "Hazardous Waste Sharps."
All waste containers must be kept closed except when adding waste.
Step 4: Labeling
All containers of this compound waste must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid Waste," "Aqueous Waste"). The accumulation start date (the date the first drop of waste was added to the container) must also be clearly marked.
Step 5: Storage and Accumulation
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[1][2][3][4][5] The SAA must have secondary containment to contain any potential spills. The amount of hazardous waste stored in an SAA is subject to strict quantitative limits.
Step 6: Disposal and Pickup
Once a waste container is full or the accumulation time limit is approaching, it must be transferred to a central accumulation area or arrangements must be made for pickup. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup. Do not attempt to transport hazardous waste off-site personally.
Quantitative Data for Hazardous Waste Accumulation
The following table summarizes the key quantitative limits for hazardous waste generators and Satellite Accumulation Areas as defined by the EPA. It is essential to determine your laboratory's generator status (Very Small, Small, or Large Quantity Generator) to ensure compliance.
| Category | Requirement | Very Small Quantity Generator (VSQG) | Small Quantity Generator (SQG) | Large Quantity Generator (LQG) | Satellite Accumulation Area (SAA) |
| Generation Limits | Non-Acute Hazardous Waste | ≤ 100 kg/month | >100 and < 1,000 kg/month | ≥ 1,000 kg/month | N/A |
| Acute Hazardous Waste | ≤ 1 kg/month | N/A | > 1 kg/month | N/A | |
| On-Site Accumulation Quantity Limit | Non-Acute Hazardous Waste | ≤ 1,000 kg | ≤ 6,000 kg | No Limit | ≤ 55 gallons |
| Acute Hazardous Waste | ≤ 1 kg | N/A | N/A | ≤ 1 quart (liquid) or 1 kg (solid) | |
| On-Site Accumulation Time Limit | No time limit (up to quantity limit) | ≤ 180 days (or 270 days if shipping >200 miles) | ≤ 90 days | Up to 1 year (or 3 days after exceeding quantity limit) |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound beyond the procedural steps outlined above. The process is a standardized hazardous waste management workflow.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Selexipag
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance for the personal protective equipment (PPE), operational procedures, and disposal of Selexipag.
Quantitative Data Summary
While specific occupational exposure limits (OELs) have not been established for this compound, the following physical and chemical properties are important for safe handling.[1][2][3][4]
| Property | Value | Source |
| Chemical Formula | C26H32N4O4S | Tocris Bioscience[2] |
| Molecular Weight | 496.62 g/mol | Tocris Bioscience |
| Physical Status | Solid | CDN Isotopes |
| Appearance | Off-white to yellow solid | CDN Isotopes |
| Melting Point | 133 - 136 °C (271 - 277 °F) | CDN Isotopes |
| Solubility | No data available | CDN Isotopes |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure. It can also cause skin, eye, and respiratory irritation. Adherence to the following PPE guidelines is mandatory to minimize exposure.
| PPE Category | Requirement | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To prevent eye irritation from dust or splashes. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation. |
| Body Protection | Laboratory coat or other protective clothing. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, such as a laboratory fume hood. If a risk assessment deems it necessary, a NIOSH-approved respirator should be used, especially when handling the solid form to avoid dust and aerosol formation. | To prevent respiratory tract irritation from inhalation. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a well-ventilated, designated area.
-
Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.
2. Preparation and Handling:
-
All handling of this compound powder should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eye wash station are readily accessible.
-
Avoid eating, drinking, or smoking in the handling area.
-
Wash hands thoroughly after handling the compound.
3. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Cover the spill with a suitable absorbent material.
-
Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
Disposal Plan for this compound
This compound and any contaminated materials should be treated as hazardous waste and disposed of according to local, regional, and national regulations.
1. Waste Segregation:
-
Segregate this compound waste from other laboratory waste streams.
-
This includes unused or expired product, contaminated PPE, and spill cleanup materials.
2. Waste Containment:
-
Collect solid waste in a clearly labeled, sealed, and compatible container.
-
For liquid waste (e.g., solutions of this compound), use a labeled, leak-proof container.
3. Disposal Method:
-
Do not dispose of this compound down the drain or in regular trash.
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Alternatively, contact a licensed professional waste disposal service to arrange for proper disposal.
Visual Workflow for this compound Handling and Disposal
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
